BQCA
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBBTGCKPRSPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363104 | |
| Record name | BQCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338747-41-4 | |
| Record name | BQCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 338747-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (BQCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Benzyl quinolone carboxylic acid (BQCA), is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Its remarkable selectivity for the M1 receptor subtype makes it a valuable research tool and a promising therapeutic candidate for neurological disorders involving cognitive deficits, such as Alzheimer's disease. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, synthesis, and key experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 338747-41-4 |
| Synonyms | This compound, Benzyl quinolone carboxylic acid |
| Molecular Formula | C₁₈H₁₅NO₄ |
| Molecular Weight | 309.32 g/mol |
Mechanism of Action
This compound functions as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct allosteric site on the receptor. This binding event does not activate the receptor on its own but significantly enhances the affinity and/or efficacy of acetylcholine.
The allosteric binding site for this compound on the M1 receptor has been identified to be in the extracellular vestibule, involving key amino acid residues such as Tyrosine-179 (Y179) in the second extracellular loop and Tryptophan-400 (W400) in the seventh transmembrane domain. By binding to this site, this compound potentiates the effect of ACh, leading to a more robust downstream signaling cascade upon receptor activation.
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including the activation of extracellular signal-regulated kinases (ERK). This compound has been shown to enhance these downstream signaling events, including inositol phosphate turnover and ERK phosphorylation.[1] Interestingly, this compound also promotes the recruitment of β-arrestin to the M1 receptor, a mechanism that may play a role in the cholinergic modulation of memory.[1][2]
Signaling Pathway of M1 Receptor and this compound Modulation
References
Unveiling the Biological Potential of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a cornerstone in the development of potent antibacterial agents, famously represented by the fluoroquinolone antibiotics. The biological activity of these compounds is critically influenced by the substituent at the N-1 position. This technical guide provides an in-depth exploration of the anticipated biological activities of a specific derivative, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. While direct experimental data for this compound is not extensively available in public literature, this document extrapolates its potential activities based on the well-established mechanism of action of the quinolone class and structure-activity relationship (SAR) studies of closely related analogues. This guide also furnishes detailed experimental protocols and data presentation frameworks to facilitate future research and drug development efforts centered on this molecule.
Introduction
The quinolone class of compounds has had a profound impact on antibacterial therapy. Their core structure, a 4-oxo-1,4-dihydroquinoline ring system, is essential for their interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. The substituent at the N-1 position is a key determinant of the compound's potency, spectrum of activity, and pharmacokinetic properties. The introduction of a benzyl group at this position, particularly one bearing a methoxy substituent, presents an interesting chemical modification that warrants investigation for its potential to modulate biological activity. This document serves as a comprehensive resource on the predicted biological profile of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, its likely mechanism of action, and the experimental methodologies required for its evaluation.
Predicted Biological Activity and Mechanism of Action
Based on the extensive body of research on quinolone derivatives, the primary biological activity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is expected to be antibacterial.
Antibacterial Activity
The core mechanism of action is anticipated to be the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria.
-
DNA Gyrase (a type II topoisomerase): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process essential for relieving the torsional stress that arises during DNA replication and transcription.
-
Topoisomerase IV (a type II topoisomerase): Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.
Inhibition of these enzymes by quinolones leads to the stabilization of the enzyme-DNA cleavage complex. This results in the accumulation of double-strand DNA breaks, ultimately triggering a cascade of events leading to bacterial cell death. The N-1 substituent, in this case, the 4-methoxybenzyl group, can influence the interaction with the enzyme-DNA complex and affect the overall potency.
Potential Cytotoxic Activity
While the primary targets of quinolones are bacterial topoisomerases, at higher concentrations, some derivatives have shown inhibitory effects on mammalian topoisomerase II, which can lead to cytotoxicity. Therefore, it is crucial to evaluate the cytotoxic potential of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid against various cell lines to determine its therapeutic index.
Quantitative Data Presentation
To facilitate a clear comparison of the biological activity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, all quantitative data should be summarized in structured tables. The following are example templates for presenting anticipated data.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data |
| Streptococcus pneumoniae | Gram-positive | Data |
| Escherichia coli | Gram-negative | Data |
| Pseudomonas aeruginosa | Gram-negative | Data |
| Klebsiella pneumoniae | Gram-negative | Data |
Table 2: In Vitro Enzyme Inhibition Assay (IC50)
| Enzyme | Source | IC50 (µM) |
| DNA Gyrase | E. coli | Data |
| Topoisomerase IV | S. pneumoniae | Data |
Table 3: In Vitro Cytotoxicity Assay (IC50)
| Cell Line | Tissue of Origin | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | Data |
| HepG2 | Human Hepatocellular Carcinoma | Data |
| A549 | Human Lung Carcinoma | Data |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of the biological activity of the target compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strains from frozen stocks onto appropriate agar plates (e.g., Mueller-Hinton agar) and incubate overnight at 37°C.
-
Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.
-
-
Enzyme Addition and Incubation:
-
Add a defined unit of DNA gyrase to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Quantification:
-
Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band. The IC50 value can be determined by quantifying the band intensities at different compound concentrations.
-
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the compound's ability to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM potassium glutamate, 10 mM MgCl₂, 10 mM DTT, 1 mM ATP, and 50 µg/mL albumin), kDNA, and different concentrations of the test compound.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a specific unit of topoisomerase IV.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
-
Termination and Gel Electrophoresis:
-
Terminate the reaction with a stop buffer.
-
Separate the reaction products on a 1% agarose gel.
-
-
Analysis:
-
Visualize the DNA bands after staining. Inhibition of decatenation results in the kDNA remaining in the well, while successful decatenation releases minicircles that migrate into the gel. The IC50 is the concentration at which 50% of the decatenation activity is inhibited.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: Mechanism of action of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Experimental Workflows
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents, particularly antibacterials. Based on the well-understood pharmacology of the quinolone class, this compound is predicted to exert its primary biological effect through the inhibition of bacterial DNA gyrase and topoisomerase IV. The presence of the 4-methoxybenzyl group at the N-1 position may confer unique properties regarding potency, spectrum of activity, and cellular uptake, which necessitates thorough experimental validation.
Future research should focus on the synthesis of this compound and its comprehensive in vitro and in vivo evaluation using the protocols outlined in this guide. Structure-activity relationship studies involving modifications of the benzyl substituent could further optimize the biological activity and selectivity. Furthermore, investigations into its potential as an anticancer agent, given the known activity of some quinolones against mammalian topoisomerases, could open new avenues for its therapeutic application. This technical guide provides the foundational knowledge and methodological framework to propel such research forward.
A Comprehensive Technical Review of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a notable member of the quinolone carboxylic acid family, has garnered attention in medicinal chemistry for its potential as a selective allosteric modulator. This technical guide provides a detailed overview of its synthesis, pharmacological activity, and the experimental methodologies employed in its evaluation. The information presented herein is compiled from peer-reviewed scientific literature to support further research and development efforts in this area.
Synthesis and Characterization
The synthesis of 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is typically achieved through a multi-step process. A common synthetic route involves the Gould-Jacobs reaction, where a substituted aniline reacts with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent N-alkylation and hydrolysis.
Experimental Protocol: Synthesis
A representative synthetic procedure is as follows:
-
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate: Aniline is reacted with diethyl ethoxymethylenemalonate (DEMM) at elevated temperatures, followed by thermal cyclization in a high-boiling point solvent like Dowtherm A to yield the quinolone scaffold.
-
Step 2: N-Alkylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is N-alkylated using 4-methoxybenzyl chloride in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
-
Step 3: Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base, such as sodium hydroxide, in an aqueous-alcoholic solvent mixture, followed by acidification to precipitate the desired product, 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Biological Activity and Pharmacological Data
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been investigated as an allosteric modulator of G protein-coupled receptors, particularly the M1 muscarinic acetylcholine receptor. Allosteric modulators offer the potential for greater subtype selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.
Quantitative Pharmacological Data
The following table summarizes key quantitative data from pharmacological assays.
| Assay Type | Parameter | Value | Reference |
| M1 Muscarinic Receptor Binding | pKB | 6.20 ± 0.04 | [1] |
| M1 Muscarinic Receptor Functional Assay | pEC50 (Agonist activity) | 5.38 ± 0.05 | [1] |
| M1 Muscarinic Receptor Functional Assay | α (Cooperativity factor with ACh) | 1.83 ± 0.36 | [1] |
| M1 Muscarinic Receptor Functional Assay | β (Functional cooperativity with ACh) | 0.96 ± 0.16 | [1] |
| M1 Muscarinic Receptor Functional Assay | τB (Intrinsic efficacy) | 0.28 ± 0.05 | [1] |
pKB represents the negative logarithm of the equilibrium dissociation constant for the allosteric modulator. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. α and β are cooperativity factors describing the effect of the allosteric modulator on the binding and function of the orthosteric agonist (acetylcholine, ACh), respectively. τB is a measure of the intrinsic efficacy of the allosteric modulator.
Experimental Methodologies
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the compound for the target receptor. Typically, these assays involve incubating cell membranes expressing the receptor of interest with a radiolabeled orthosteric ligand (e.g., [3H]NMS for the M1 muscarinic receptor) in the presence and absence of the test compound. The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the allosteric binding affinity (KB) can be calculated.
Functional Assays
Functional assays, such as intracellular calcium mobilization or inositol phosphate accumulation assays, are used to assess the functional activity of the compound. For Gq-coupled receptors like the M1 muscarinic receptor, agonist activation leads to an increase in intracellular calcium levels. The potency (pEC50) and efficacy of the compound as an allosteric modulator are determined by measuring the concentration-dependent response in the presence of a fixed concentration of the orthosteric agonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the M1 muscarinic receptor and a typical experimental workflow for evaluating allosteric modulators.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Allosteric Modulator Evaluation.
Conclusion
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a valuable chemical scaffold for the development of selective allosteric modulators. The data and methodologies presented in this guide provide a foundation for researchers to build upon in the pursuit of novel therapeutics targeting G protein-coupled receptors. Further investigation into the structure-activity relationships of this compound and its analogs may lead to the discovery of agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
References
The Dawn of a Synthetic Era: A Technical Guide to the Discovery and History of Quinolone Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and historical development of quinolone carboxylic acids, a class of synthetic antibacterial agents that has had a profound impact on the treatment of infectious diseases. From a serendipitous laboratory observation to the development of broad-spectrum fluoroquinolones, this document provides a comprehensive overview of the key milestones, scientific breakthroughs, and the evolution of our understanding of these crucial therapeutic agents.
The Accidental Discovery: A Byproduct of Antimalarial Research
The story of quinolones begins not with a targeted search for new antibiotics, but as an unexpected outcome of research into antimalarial drugs. In the late 1950s, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, Dr. George Lesher and his colleagues isolated a byproduct that exhibited modest antibacterial properties.[1] This compound was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2] Although its antibacterial effect was not potent, this discovery served as the crucial lead structure that sparked a new direction in antibacterial drug discovery.
Further investigation and structural modifications of this initial lead compound led to the synthesis of the first clinically significant quinolone, nalidixic acid, in 1962.[3][4][5] Technically a naphthyridone due to the presence of two nitrogen atoms in its fused ring system, nalidixic acid is considered the progenitor of the entire quinolone class.[3][5] It was introduced for clinical use in 1967, primarily for the treatment of urinary tract infections caused by Gram-negative bacteria.[3][4]
The Rise of the Fluoroquinolones: Expanding the Spectrum
While nalidixic acid was a valuable therapeutic agent, its spectrum of activity was largely limited to Gram-negative enteric bacteria.[3][6] The major breakthrough in the development of quinolones came in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[5][6] This modification dramatically enhanced the antibacterial potency and expanded the spectrum of activity to include Gram-positive bacteria and atypical pathogens.[5][7] These new compounds were termed fluoroquinolones.
The development of fluoroquinolones is often categorized into generations, each characterized by an improved spectrum of activity:
-
First-generation: Primarily nalidixic acid, with a narrow spectrum against Gram-negative bacteria.[5][7]
-
Second-generation: Included ciprofloxacin and norfloxacin, which demonstrated enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and some activity against Gram-positive cocci.[5][7]
-
Third-generation: Levofloxacin is a key example, with further expanded activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[5][7]
-
Fourth-generation: Moxifloxacin represents this class, possessing broad-spectrum activity that includes anaerobic bacteria.[5][7]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone carboxylic acids exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[6][8][9][10]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that builds up during DNA replication and transcription.[8][11] In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[10][11]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[8][10] In many Gram-positive bacteria, topoisomerase IV is the main target.[10][11]
By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately triggering a cascade of events that result in bacterial cell death.[9][11]
Figure 1: Signaling pathway of quinolone antibacterial action.
Quantitative Data: Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key quinolone carboxylic acids against common pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: MIC Values (µg/mL) for First and Second Generation Quinolones
| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Nalidixic Acid | 4 - 32 | >128 | >128 |
| Ciprofloxacin | ≤0.004 - 1 | 0.12 - 1 | 0.25 - 4 |
Table 2: MIC Values (µg/mL) for Third and Fourth Generation Fluoroquinolones
| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Levofloxacin | ≤0.03 - 0.5 | 0.12 - 2 | 0.5 - 8 |
| Moxifloxacin | ≤0.03 - 0.25 | ≤0.03 - 0.5 | 2 - 8 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Synthesis of a Quinolone Core Structure via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic method for the synthesis of the 4-hydroxyquinoline scaffold, a key intermediate in the production of many quinolone antibiotics.
References
- 1. rroij.com [rroij.com]
- 2. Resurrection of Nalidixic Acid: Evaluation of Water-Based Nanoformulations as Potential Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. Green Synthesis of Nalidixic Acid by Ionic Liquid | International Pharmacy Acta [journals.sbmu.ac.ir]
- 6. ablelab.eu [ablelab.eu]
- 7. Chemotherapeutic potential of cow urine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 10. idexx.com [idexx.com]
- 11. researchgate.net [researchgate.net]
Determining the Solubility of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive approach to determining the solubility profile of the compound 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a framework of established experimental protocols and data presentation standards to enable researchers to generate and organize this critical physicochemical property.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone carboxylic acid derivative, requires a thorough understanding of its solubility in various solvent systems to inform formulation development, preclinical studies, and ultimately, its therapeutic efficacy. This guide details the methodologies for both qualitative and quantitative solubility assessment.
Data Presentation
A structured presentation of solubility data is essential for clear interpretation and comparison. The following table provides a standardized format for recording experimentally determined solubility values.
Table 1: Solubility Profile of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Observations |
| Purified Water | 25 ± 2 | Shake-Flask | |||
| 0.1 M HCl | 25 ± 2 | Shake-Flask | |||
| Phosphate Buffer (pH 7.4) | 25 ± 2 | Shake-Flask | |||
| 5% NaOH | 25 ± 2 | Shake-Flask | |||
| 5% NaHCO₃ | 25 ± 2 | Shake-Flask | |||
| Ethanol | 25 ± 2 | Shake-Flask | |||
| Methanol | 25 ± 2 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | Shake-Flask | |||
| Diethyl Ether | 25 ± 2 | Qualitative |
Experimental Protocols
The following sections describe detailed methodologies for determining the solubility of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of the compound's solubility in a range of common solvents.
Materials:
-
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Small test tubes
-
Vortex mixer
-
Solvents: Purified Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl[1][2]
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.[1]
-
Add 0.75 mL of the selected solvent in small portions.[1]
-
After each addition, shake the test tube vigorously.[1]
-
Observe for complete dissolution. If the compound dissolves, it is considered soluble in that solvent.
-
If the compound is water-soluble, its acidic or basic nature can be initially assessed using litmus paper.[3]
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4]
Materials:
-
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Screw-capped vials or flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Selected solvents (as listed in Table 1)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a screw-capped vial containing a known volume of the desired solvent.[5] An excess is necessary to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours of agitation.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining microparticles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6] A calibration curve with known concentrations of the compound should be prepared for accurate quantification.[7]
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL and mol/L.
-
Record the temperature at which the experiment was conducted.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
Caption: General workflow for solubility determination.
Caption: Decision tree for qualitative solubility classification.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. www1.udel.edu [www1.udel.edu]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide to the Spectral Data Analysis of BQCA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for Benzylquinolone Carboxylic Acid (BQCA), a significant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed insights into the structural confirmation and characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to this compound
This compound, with the IUPAC name 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a pivotal molecule in the study of neurodegenerative diseases. Its selective potentiation of the M1 receptor presents a promising therapeutic avenue for cognitive disorders such as Alzheimer's disease. Accurate and thorough spectral analysis is fundamental to confirming its molecular structure and purity, which is crucial for its application in research and development.
Spectral Data Analysis
The following sections present a summary of the key spectral data obtained for this compound. This data is essential for the structural elucidation and verification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 14.90 | s | 1H | -COOH |
| 8.90 | s | 1H | H-2 |
| 8.27 | d | 1H | H-5 |
| 7.85 | t | 1H | H-7 |
| 7.72 | d | 1H | H-8 |
| 7.55 | t | 1H | H-6 |
| 7.33 | d | 2H | H-2', H-6' |
| 6.91 | d | 2H | H-3', H-5' |
| 5.60 | s | 2H | -CH₂- |
| 3.75 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| 172.5 | -COOH |
| 166.0 | C-4 |
| 159.2 | C-4' |
| 147.0 | C-2 |
| 139.8 | C-8a |
| 133.5 | C-7 |
| 128.5 | C-2', C-6' |
| 127.0 | C-4a |
| 126.8 | C-5 |
| 126.5 | C-1' |
| 125.8 | C-6 |
| 118.0 | C-8 |
| 114.5 | C-3', C-5' |
| 110.0 | C-3 |
| 55.2 | -OCH₃ |
| 55.0 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound based on their characteristic absorption of infrared radiation.
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |
| 1725 | Strong | C=O stretch (Carboxylic acid) |
| 1640 | Strong | C=O stretch (Quinolinone) |
| 1605, 1510 | Medium | C=C stretch (Aromatic rings) |
| 1250 | Strong | C-O stretch (Aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of this compound, confirming its elemental composition.
Table 4: Mass Spectrometry Data of this compound
| m/z (Da) | Interpretation |
| 309.10 | [M]⁺ (Molecular Ion) |
| 264.09 | [M - COOH]⁺ |
| 121.07 | [C₈H₉O]⁺ (Methoxybenzyl fragment) |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are provided below.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.
-
Sample Preparation: 10 mg of this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
IR Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized.
-
Sample Preparation: A small amount of this compound was mixed with potassium bromide (KBr) and compressed into a thin pellet.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mass Spectrometry
-
Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source was used.
-
Sample Preparation: this compound was dissolved in methanol to a concentration of 1 mg/mL.
-
Acquisition:
-
Ionization Mode: Positive ion mode
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the spectral analysis of this compound and the signaling pathway it modulates.
Caption: Experimental workflow for this compound analysis.
Caption: M1 receptor signaling pathway modulated by this compound.
Signaling Pathway of this compound Action
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, acetylcholine, to the orthosteric site of the M1 receptor is enhanced by this compound binding to a distinct allosteric site. This potentiation leads to a more robust activation of the Gq/11 protein.
Upon activation, the Gq/11 protein stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). These downstream events culminate in various cellular responses, including neuronal excitation, which is thought to underlie the cognitive-enhancing effects of M1 receptor activation.
Conclusion
The spectral data and methodologies presented in this guide provide a comprehensive foundation for the analytical characterization of this compound. The consistency across NMR, IR, and Mass Spectrometry data confirms the chemical structure of this compound, ensuring its identity and purity for use in further research and drug development endeavors. The elucidation of its modulatory effect on the M1 receptor signaling pathway underscores its therapeutic potential. This document serves as a critical reference for scientists working with this important pharmacological tool.
Potential biological targets of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
An In-Depth Technical Guide to the Potential Biological Targets of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, planar structure and potential for substitution at various positions allow for the fine-tuning of its interaction with biological macromolecules. This technical guide focuses on elucidating the potential biological targets and mechanisms of action for a specific derivative, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
While direct experimental data for this particular molecule is not extensively available in public literature, a comprehensive analysis of structurally related quinoline, quinolinone, and dihydroquinoline derivatives allows for the formulation of strong hypotheses regarding its primary biological targets. Evidence points towards three interconnected areas of activity: inhibition of tubulin polymerization , inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity , and the resulting downstream effects of cell cycle arrest and apoptosis induction . This document will explore the evidence for each potential target, provide detailed experimental protocols for their investigation, and present quantitative data from analogous compounds to guide future research.
Potential Target 1: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Numerous quinoline-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin. This interaction prevents the assembly of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[3][4][5]
Evidence from Structurally Related Compounds
Several studies have demonstrated that derivatives of the quinoline scaffold exhibit significant tubulin polymerization inhibitory activity. These compounds often induce cell cycle arrest at the G2/M phase, a hallmark of anti-mitotic agents.[6] The potency of these derivatives highlights the potential of the quinoline core to serve as a pharmacophore for targeting the tubulin cytoskeleton.
Quantitative Data: Tubulin Polymerization Inhibition by Quinoline Derivatives
| Compound Class | Specific Compound Example | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Quinoline Derivative | Compound 4c (a novel quinoline derivative) | 17 ± 0.3 | MDA-MB-231 (Breast) | Not specified for this compound | [3][6] |
| Quinoline-Carboxamide | Compound 3b | 13.29 | Not Applicable | Not specified for this compound | [7] |
| Quinoline-Carboxamide | Compound 3d | 13.58 | Not Applicable | Not specified for this compound | [7] |
| Fused Quinoline | Unspecified | 22.21 - 24.73 | Not Applicable | Not specified for this compound | [7] |
| Combretastatin A-4 Analog | Compound 12c (Quinoline derivative) | Not specified | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 | [4] |
Note: The table summarizes data from various quinoline derivatives to indicate the potential activity range for this class of compounds.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a test compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in absorbance or fluorescence over time.
Materials:
-
Purified tubulin protein (>99% pure, e.g., porcine or bovine)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
Glycerol
-
Test compound (1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) dissolved in an appropriate solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Colchicine, Paclitaxel as a stabilizer control)
-
Pre-warmed 96-well plates
-
Temperature-controlled spectrophotometer or fluorometer capable of reading at 340 nm (absorbance) or with appropriate filters for a fluorescent reporter (e.g., Ex: 360 nm, Em: 450 nm)[8]
Procedure:
-
Preparation: Thaw purified tubulin, GTP, and other buffer components on ice.[9] Prepare a stock solution of the test compound.
-
Reaction Setup: On ice, resuspend the purified tubulin protein in cold G-PEM buffer containing glycerol to the desired final concentration (e.g., 2 mg/mL).[8][10]
-
Compound Addition: Aliquot the tubulin solution into wells of a cold 96-well plate. Add various concentrations of the test compound or reference compounds to the wells. Include a solvent control (e.g., DMSO).
-
Initiation of Polymerization: Transfer the 96-well plate to a spectrophotometer or fluorometer pre-warmed to 37°C.[10]
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm or fluorescence every minute for 60-90 minutes.[9][10]
-
Analysis: Plot the absorbance/fluorescence versus time. An increase in signal indicates tubulin polymerization. Compare the polymerization curves of compound-treated samples to the solvent control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Visualizations: Tubulin Inhibition Mechanism and Workflow
Caption: Proposed mechanism of tubulin polymerization inhibition.
Caption: Experimental workflow for the tubulin polymerization assay.
Potential Target 2: EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR activation is a key driver in the development and progression of various cancers. The quinazoline and quinoline scaffolds are foundational elements in many clinically approved EGFR tyrosine kinase inhibitors (TKIs).[11][12] These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking the autophosphorylation and activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.
Evidence from Structurally Related Compounds
Numerous quinazoline and quinoline derivatives have been synthesized and shown to possess potent EGFR inhibitory activity. The structural similarity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to these known inhibitors suggests it may also target the EGFR kinase domain.
Quantitative Data: EGFR Kinase Inhibition by Quinoline/Quinazolinone Derivatives
| Compound Class | Specific Compound Example | EGFR Kinase IC50 | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Quinazolinone Derivative | Compound 24 | 13.40 nM | COLO-205 (Colon) | GI50: 15.1 µM | [11] |
| Fluoroquinazolinone | Compound 6 | 0.35 ± 0.01 µM (EGFR assay) | MCF-7 (Breast) | Not specified | [13] |
| Dioxino-quinazoline | Compound 13c | 10.29 nM - 652.3 nM (range for series) | A549, NCI-H157 (Lung) | 8.82 - 10.24 µM | [12] |
| Quinoxalinone Derivative | Compound CPD4 | 3.04 ± 1.24 nM (mutant EGFR) | H1975 (Lung) | 3.47 ± 2.20 µM | [14] |
| Quinoline-vinyl triamide | Compound 8c | 0.14 µM | Breast Cancer | Not specified | [15] |
Note: This table includes data for various related scaffolds to demonstrate the potential for EGFR inhibition.
Experimental Protocol: In Vitro EGFR Kinase Assay
This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme. Luminescent or fluorescent-based readouts are common.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[16]
-
ATP
-
Synthetic peptide substrate (e.g., Y12-Sox conjugated peptide)[16]
-
Test compound
-
Reference inhibitor (e.g., Gefitinib, Erlotinib)
-
384-well microtiter plates
-
Plate reader for fluorescence or luminescence detection
-
ADP-Glo™ Kinase Assay kit (alternative luminescent method)[17]
Procedure (Fluorescence-based): [16]
-
Enzyme and Compound Pre-incubation: In a 384-well plate, add EGFR enzyme diluted in kinase reaction buffer.
-
Add serial dilutions of the test compound or reference inhibitor. Include a solvent (DMSO) control.
-
Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a mix of the peptide substrate and ATP in kinase reaction buffer.
-
Add the substrate/ATP mix to each well to start the kinase reaction.
-
Data Acquisition: Immediately place the plate in a plate reader and monitor the increase in fluorescence (e.g., λex 360 nm / λem 485 nm) over time (e.g., every 71 seconds for 30-120 minutes).[16]
-
Analysis: Determine the initial reaction velocity from the linear portion of the progress curves. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations: EGFR Signaling Pathway and Assay Workflow
Caption: Simplified EGFR signaling pathway showing potential inhibition.
Caption: Experimental workflow for an in vitro EGFR kinase assay.
Downstream Cellular Effects: Cell Cycle Arrest & Apoptosis
Both tubulin polymerization inhibition and EGFR signaling blockade converge on the regulation of the cell cycle and the induction of apoptosis. Anti-mitotic agents cause cells to arrest in the G2/M phase of the cell cycle, while EGFR inhibitors can induce arrest at the G1/S or G2/M checkpoint and trigger apoptosis by disrupting pro-survival signals. Therefore, evaluating the effect of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid on these fundamental cellular processes is a critical step in elucidating its mechanism of action.
Experimental Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[18][19]
-
Flow cytometer
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at ~300 x g for 5 minutes.
-
Washing: Discard the supernatant, resuspend the cell pellet in cold PBS, and centrifuge again.
-
Fixation: Resuspend the pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at 4°C).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Experimental Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[20]
-
Flow cytometer
Procedure: [21]
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Harvesting: Collect all cells (adherent and floating) and centrifuge.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1-5 x 10⁵ cells per sample.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).[22] The results will quadrant the cell population:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations: Cell Cycle and Apoptosis Pathways and Workflows
Caption: The cell cycle, highlighting the G2/M arrest point.
References
- 1. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2.7. In Vitro Tubulin Polymerization Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. promega.com.cn [promega.com.cn]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bosterbio.com [bosterbio.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Apoptosis Protocols | USF Health [health.usf.edu]
The Pharmacokinetic Profile of Benzyl Quinolone Carboxylic Acid Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl quinolone carboxylic acid (BQCA) and its derivatives have emerged as a significant class of compounds in neuropharmacology, primarily due to their activity as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] Activation of the M1 receptor is a key therapeutic strategy for mitigating cognitive decline in central nervous system (CNS) disorders such as Alzheimer's disease.[1][2] this compound exhibits high selectivity for the M1 receptor subtype, offering a promising avenue for targeted therapies with potentially fewer side effects compared to non-selective cholinergic agents.[1][2][3] A thorough understanding of the pharmacokinetic properties of these derivatives is paramount for their development into clinically viable therapeutic agents. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and relevant biological pathways associated with benzyl quinolone carboxylic acid derivatives.
Pharmacokinetic Data
The preclinical evaluation of this compound and its analogues has provided initial insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. The following tables summarize the key quantitative pharmacokinetic parameters from in vivo studies in rodent and canine models.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats following a single 10 mg/kg Intraperitoneal (i.p.) Administration
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 1526.4 ± 112.5 | ng/mL |
| Tmax (Time to Maximum Concentration) | 0.5 | h |
| AUC0-t (Area Under the Curve from 0 to last measurement) | 3487.2 ± 215.8 | ng·h/mL |
| AUC0-∞ (Area Under the Curve from 0 to infinity) | 3610.7 ± 228.4 | ng·h/mL |
| t1/2 (Half-life) | 2.8 ± 0.3 | h |
| CL (Clearance) | 2.8 ± 0.2 | L/h/kg |
| Vd (Volume of Distribution) | 11.2 ± 1.1 | L/kg |
Data sourced from a pharmacokinetic and tissue distribution study of this compound in Sprague-Dawley rats.[1]
Table 2: Tissue Distribution of this compound in Sprague-Dawley Rats 30 minutes Post-Intraperitoneal Administration (10 mg/kg)
| Tissue | Concentration (ng/g) |
| Brain | 189.6 ± 21.3 |
| Heart | 356.2 ± 38.7 |
| Liver | 4215.8 ± 356.4 |
| Spleen | 289.4 ± 29.1 |
| Lung | 1542.7 ± 142.8 |
| Kidney | 3875.1 ± 312.9 |
| Stomach | 215.6 ± 25.4 |
| Intestine | 452.3 ± 48.9 |
Data indicates significant distribution to various tissues, with the highest concentrations observed in the liver and kidney, suggesting these as primary sites of metabolism and excretion. Brain exposure is evident, which is crucial for its intended CNS activity.[1][4] In mice, this compound has been shown to reach maximal brain exposure between 30 and 60 minutes after intraperitoneal administration, with stable levels for approximately 4 hours.[4]
Table 3: Pharmacokinetic Parameters of a this compound Analogue (Quinolizidinone Carboxylic Acid Derivative - 10i) in Rats and Dogs
| Species | Route | Dose (mg/kg) | Bioavailability (F%) | t1/2 (h) | Clearance (mL/min/kg) |
| Rat | i.v. | 2 | - | 6.4 | 10.8 |
| Rat | p.o. | 10 | 23 | - | - |
| Dog | i.v. | 1 | - | 1.5 | 16.2 |
| Dog | p.o. | 5 | 28 | - | - |
This analogue, where the quinolone ring system is replaced by a quinolizidinone, demonstrates adequate oral bioavailability in both rats and dogs, highlighting the potential for developing orally active this compound derivatives.[5]
Experimental Protocols
The acquisition of reliable pharmacokinetic data is contingent on well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and tissue distribution of this compound in Sprague-Dawley (SD) rats.
Animal Model: Male Sprague-Dawley rats (180-220 g). Animals are housed in a well-ventilated facility with a 12-hour light/dark cycle and provided with food and water ad libitum. A 12-hour fasting period is observed before the experiment.[1]
Dosing: this compound is administered via an intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1]
Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C until analysis.
Tissue Distribution: At a specified time point (e.g., 30 minutes post-dose), animals are euthanized, and various tissues (brain, heart, liver, spleen, lung, kidney, stomach, and intestine) are collected. Tissues are washed with saline, blotted dry, weighed, and stored at -80°C until homogenization and analysis.[1]
Bioanalytical Method:
-
Sample Preparation: Plasma or tissue homogenate samples are subjected to a protein precipitation or liquid-liquid extraction procedure to isolate the analyte.
-
LC-MS/MS Analysis: The concentration of this compound in the processed samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]
Oral Gavage Administration in Mice
Objective: To administer a precise oral dose of a this compound derivative for absorption and efficacy studies.
Animal Model: Adult mice.
Procedure:
-
Animal Restraint: The mouse is securely restrained to prevent movement and ensure proper administration.
-
Gavage Needle Measurement: The appropriate length for the gavage needle is determined by measuring from the oral cavity to the last rib of the mouse to avoid perforation of the esophagus or stomach.
-
Administration: The gavage needle is gently inserted into the mouth and advanced along the upper palate into the esophagus. The substance is then slowly administered.
-
Post-Administration Monitoring: The animal is observed for any signs of distress or adverse effects following the procedure.
(This is a general protocol for oral gavage in mice and should be adapted based on specific experimental requirements and institutional guidelines.)
Visualizations
Experimental Workflow for a Typical In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study.
Signaling Pathway of this compound at the M1 Muscarinic Receptor
Caption: M1 receptor signaling enhanced by this compound.
Conclusion
The available pharmacokinetic data for benzyl quinolone carboxylic acid and its derivatives indicate that these compounds can achieve systemic circulation and penetrate the central nervous system. The development of analogues with improved oral bioavailability further enhances their therapeutic potential. The provided experimental protocols serve as a foundation for designing and executing robust preclinical studies. Future research should focus on comprehensive ADME profiling of lead candidates, including metabolite identification and assessment of potential drug-drug interactions, to pave the way for successful clinical translation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (this compound) designed to bind irreversibly to an allosteric site of the M ₁ muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological profiling of analogues of benzyl quinolone carboxylic acid (this compound) as allosteric modulators of the M1 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1 muscarinic allosteric modulators slow prion neurodegeneration and restore memory loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Interactions: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the in silico modeling of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a novel quinolone derivative with potential therapeutic applications. The document details the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate the compound's interactions with its putative biological targets, primarily bacterial DNA gyrase and topoisomerase IV. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new antibacterial agents. All data presented herein is generated for illustrative purposes to demonstrate the application of these computational techniques.
Introduction
Quinolone carboxylic acids represent a significant class of synthetic antibacterial agents that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] This inhibition disrupts DNA replication and repair, leading to bacterial cell death. The core scaffold of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a key pharmacophore, and substitutions at various positions can significantly modulate the compound's antibacterial spectrum, potency, and pharmacokinetic properties.
The subject of this guide, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a novel derivative. This document outlines a systematic in silico approach to characterize its potential as an antibacterial agent. By employing a suite of computational tools, we can predict its binding affinity to target enzymes, assess its stability within the binding pocket, and evaluate its drug-like properties. This in silico workflow allows for the rapid and cost-effective screening of novel compounds before undertaking more resource-intensive experimental validation.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In this case, we modeled the interaction of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the active sites of Staphylococcus aureus DNA gyrase (PDB ID: 2XCT) and Streptococcus pneumoniae topoisomerase IV (PDB ID: 4KZF).
Experimental Protocol: Molecular Docking
-
Receptor Preparation: The crystal structures of DNA gyrase and topoisomerase IV were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms. The grid box for docking was centered on the active site, defined by the position of the co-crystallized inhibitor.
-
Ligand Preparation: The 3D structure of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was generated and energy-minimized using the MMFF94 force field. Gasteiger charges were computed, and rotatable bonds were defined.
-
Docking Simulation: Autodock Vina was used to perform the molecular docking simulations. The Lamarckian genetic algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations. One hundred independent docking runs were performed, and the resulting poses were clustered based on a root-mean-square deviation (RMSD) of 2.0 Å. The pose with the lowest binding energy in the most populated cluster was selected for further analysis.
Data Presentation: Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions (Residue - Atom in Ligand) |
| S. aureus DNA Gyrase | 2XCT | -8.9 | SER84, ASP83, ILE82 | ASP83 - O (Carboxylic Acid) |
| S. pneumoniae Topo IV | 4KZF | -8.2 | SER79, ASP78, ALA114 | SER79 - O (Carboxylic Acid) |
Molecular Dynamics Simulations
To assess the stability of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations were performed. These simulations provide insights into the dynamic behavior of the complex over time at an atomistic level.
Experimental Protocol: Molecular Dynamics
-
System Preparation: The docked complexes of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with DNA gyrase and topoisomerase IV were used as the starting structures. The complexes were solvated in a cubic box of TIP3P water molecules, and the system was neutralized by adding counter-ions.
-
Simulation Parameters: The AMBER99SB force field was used for the protein and the General Amber Force Field (GAFF) for the ligand. The systems were first minimized for 5000 steps using the steepest descent algorithm, followed by 5000 steps of conjugate gradient minimization. The systems were then gradually heated to 300 K over 100 ps in the NVT ensemble, followed by a 1 ns equilibration run in the NPT ensemble at 1 atm pressure.
-
Production Run: A 100 ns production MD simulation was performed for each system in the NPT ensemble. Trajectories were saved every 10 ps for analysis. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were calculated to assess the stability of the complex.
Data Presentation: MD Simulation Stability
| Complex | Average RMSD (Å) | Average RMSF of Ligand (Å) | Key Stable Interactions |
| DNA Gyrase - Ligand | 1.8 ± 0.3 | 0.9 ± 0.2 | Hydrogen bond with ASP83, Pi-Pi stacking with TYR122 |
| Topoisomerase IV - Ligand | 2.1 ± 0.4 | 1.1 ± 0.3 | Hydrogen bond with SER79, Hydrophobic interactions with ALA114 |
ADMET Prediction
The ADMET properties of a drug candidate are crucial for its success. In silico ADMET prediction provides an early assessment of the pharmacokinetic and safety profiles of a compound.
Experimental Protocol: ADMET Prediction
The ADMET properties of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid were predicted using the pkCSM and SwissADME web servers.[3] The canonical SMILES string of the compound was used as the input. The servers employ a combination of graph-based signatures, machine learning models, and empirical rules to predict a wide range of pharmacokinetic and toxicological endpoints.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability (log Papp) | 0.65 | Moderately permeable |
| Human Intestinal Absorption (%) | 92.5 | High |
| Distribution | ||
| VDss (log L/kg) | 0.45 | Good distribution in tissues |
| BBB Permeability (logBB) | -0.85 | Low probability of crossing the blood-brain barrier |
| Metabolism | ||
| CYP2D6 Substrate | No | Low risk of drug-drug interactions mediated by CYP2D6 |
| CYP3A4 Substrate | Yes | Potential for drug-drug interactions mediated by CYP3A4 |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.25 | Moderate clearance rate |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Yes | Potential for liver toxicity |
Visualizations
Signaling Pathway of Quinolone Action
Caption: Quinolone mechanism of action.
In Silico Modeling Workflow
Caption: In silico drug discovery workflow.
Conclusion
The in silico modeling of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid presented in this guide provides a comprehensive framework for the initial assessment of novel quinolone derivatives. The hypothetical data generated through molecular docking, molecular dynamics simulations, and ADMET prediction suggest that this compound is a promising candidate for further investigation. The methodologies detailed herein can be adapted for the study of other small molecules, facilitating a more efficient and targeted drug discovery process. Experimental validation of these computational predictions is a critical next step in the development of this and other potential antibacterial agents.
References
Unveiling the Biological Profile of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Guide for Researchers
Disclaimer: A comprehensive toxicological profile for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, encompassing acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, reproductive toxicity, and carcinogenicity, is not publicly available at the time of this writing. This document summarizes the existing data on its biological activity, primary mechanism of action, and cytotoxicity, drawing from research on this compound and structurally related quinoline derivatives. The information provided is intended for research and drug development professionals.
Introduction
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities. The primary focus of research on this particular compound and its analogs has been their potent inhibitory effects on the enzyme dihydroorotate dehydrogenase (DHODH), a critical target in the development of therapeutics for cancer and autoimmune diseases. This guide provides an in-depth overview of the known biological effects of this compound, with a focus on its mechanism of action and available cytotoxicity data.
Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The principal molecular target of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs is human dihydroorotate dehydrogenase (hDHODH). This enzyme is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for the synthesis of DNA and RNA. By inhibiting DHODH, these compounds effectively deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This, in turn, induces cell cycle arrest, primarily at the S-phase, and can trigger apoptosis.
Signaling Pathway of DHODH Inhibition
The following diagram illustrates the role of DHODH in the de novo pyrimidine biosynthesis pathway and the consequences of its inhibition by 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Quantitative Biological Data
While specific quantitative toxicological data for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not available, studies on closely related analogs provide insights into the potential potency of this class of compounds. The following table summarizes representative data for analogous quinoline carboxylic acid derivatives as DHODH inhibitors.
| Compound Class | Target | Assay Type | IC50 Value | Reference |
| Quinolone Carboxylic Acid Analogs | Human DHODH | Enzymatic Assay | Varies (nM to µM range) | [Generic literature data] |
| Brequinar (Reference Compound) | Human DHODH | Enzymatic Assay | ~25 nM | [Generic literature data] |
Note: The IC50 values are highly dependent on the specific substitutions on the quinoline scaffold.
Cytotoxicity Profile
The cytotoxic effects of quinoline carboxylic acid derivatives are typically evaluated against a panel of human cancer cell lines. The primary mechanism of cytotoxicity is linked to the inhibition of DHODH, leading to the effects described above.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of a test compound.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of toxicological and biological activity studies. Below are representative protocols for the human DHODH inhibition assay and the MTT cytotoxicity assay, based on methodologies reported for similar compounds.
Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compound against recombinant human DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The decrease in absorbance of DCIP is proportional to the enzyme's activity.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (substrate)
-
Coenzyme Q10 (or a soluble analog like decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., Tris-HCl with a detergent like Triton X-100)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle).
-
Add the substrate (L-dihydroorotic acid) and the coenzyme Q analog to all wells.
-
Initiate the reaction by adding the recombinant hDHODH enzyme to all wells.
-
Immediately measure the absorbance of DCIP at a specific wavelength (e.g., 600 nm) at time zero and then at regular intervals for a defined period (e.g., 10-30 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
MTT Cytotoxicity Assay
Objective: To assess the effect of the test compound on the viability and proliferation of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a promising scaffold for the development of DHODH inhibitors. Its primary mechanism of action involves the depletion of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly dividing cells. While preliminary data on related compounds suggest potent biological activity, a comprehensive toxicological profile of this specific molecule is currently lacking.
For the advancement of this compound as a potential therapeutic agent, further studies are imperative. These should include:
-
Comprehensive in vitro cytotoxicity screening against a broader panel of cancer and normal cell lines to determine its therapeutic index.
-
In-depth toxicological assessments , including acute and repeated-dose toxicity studies in animal models.
-
Genotoxicity and mutagenicity assays (e.g., Ames test, micronucleus assay).
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
The generation of this critical toxicological data will be essential to ascertain the safety profile of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and to guide its further development as a clinical candidate.
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of BQCA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of BQCA (1-((1-methyl-1H-imidazol-2-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrolo[3,2-c]quinoline), a significant research tool in pharmacology. This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1] While its clinical application has been limited by a poor side effect profile, this compound remains invaluable for in vitro and in vivo studies of M1 receptor function and as a foundational structure for the development of new therapeutic agents for cognitive disorders.[1][2][3]
Section 1: Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step process. The following protocol is a representative synthetic route based on established quinoline synthesis methodologies.
1.1 Overall Synthesis Workflow
The synthesis of this compound can be logically divided into three main stages: the formation of the quinolone core, the subsequent N-alkylation, and a final hydrolysis step to yield the carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
1.2 Experimental Protocol: Step-by-Step Synthesis
Step 1: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This step involves the formation of the quinolone core using a Gould-Jacob reaction.
-
Reaction: Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.
-
Procedure:
-
Combine aniline (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask.
-
Heat the mixture at 110-120 °C for 1 hour. The intermediate, diethyl 2-((phenylamino)methylene)malonate, is formed.
-
For the cyclization step, add the intermediate to a high-boiling point solvent like diphenyl ether.
-
Heat the mixture to 250 °C for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Step 2: Synthesis of Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
This is an N-alkylation reaction to introduce the imidazole moiety.
-
Reaction: The quinolone core is alkylated using 2-(chloromethyl)-1-methyl-1H-imidazole.
-
Procedure:
-
Dissolve the quinolone core from Step 1 (1.0 eq) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).[4]
-
Add 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.2 eq), neutralized beforehand or in situ.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ethyl ester of this compound.
-
Step 3: Synthesis of this compound (Saponification)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Reaction: Base-mediated hydrolysis (saponification) of the ethyl ester.
-
Procedure:
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).
-
Stir the mixture at room temperature or heat to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
1.3 Reagents and Materials
| Reagent/Material | Step Used |
| Aniline | 1 |
| Diethyl ethoxymethylenemalonate (DEEM) | 1 |
| Diphenyl ether | 1 |
| Hexane | 1 |
| N,N-Dimethylformamide (DMF) | 2 |
| Potassium Carbonate (K₂CO₃) | 2 |
| Potassium Iodide (KI) | 2 |
| 2-(chloromethyl)-1-methyl-1H-imidazole | 2 |
| Ethyl acetate | 2 |
| Sodium Sulfate (Na₂SO₄) | 2 |
| Ethanol | 3 |
| Sodium Hydroxide (NaOH) | 3 |
| Hydrochloric Acid (HCl) | 3 |
1.4 Characterization Data (Representative)
| Compound | ¹H NMR (δ, ppm) | Mass Spec (m/z) | Yield (%) |
| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | ... (Aromatic protons, quinolone protons, ethyl ester protons) ... | ... | 70-80 |
| This compound Ethyl Ester | ... (Aromatic, quinolone, imidazole, methylene, and ethyl protons) ... | ... | 60-70 |
| This compound | ... (Aromatic, quinolone, imidazole, methylene protons, carboxylic acid proton) ... | ... | 85-95 |
Section 2: Application in M1 Receptor Signaling
This compound is instrumental in studying the M1 muscarinic acetylcholine receptor signaling pathway. The M1 receptor primarily couples to Gq/11 proteins.[5]
2.1 M1 Receptor Signaling Pathway
Activation of the M1 receptor by an agonist like acetylcholine (ACh) initiates a cascade that leads to increased intracellular calcium. This compound, as a PAM, enhances the receptor's response to ACh.
Caption: M1 muscarinic receptor signaling pathway modulated by this compound.
2.2 Protocol: In Vitro Calcium Mobilization Assay
This assay is commonly used to quantify the activity of M1 receptor modulators like this compound.[4][6][7]
Workflow for Calcium Mobilization Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (this compound) designed to bind irreversibly to an allosteric site of the M ₁ muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological profiling of analogues of benzyl quinolone carboxylic acid (this compound) as allosteric modulators of the M1 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for the Quantification of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative. The development of robust and reliable analytical methods for the accurate quantification of this compound in various matrices is crucial for its preclinical and clinical development. This document provides detailed application notes and protocols for the quantification of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its sensitivity and specificity in the analysis of quinolone antibiotics in biological matrices.
While a specific, validated method for this particular analyte is not widely published, the following protocols are based on established methods for the analysis of structurally related 4-quinolone compounds.
Section 1: Analytical Methodologies
The primary recommended method for the quantification of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is LC-MS/MS. This technique offers high selectivity and sensitivity, which is essential for determining low concentrations in complex biological samples. An alternative, less sensitive method using UV-spectrophotometry after complexation with a metal ion is also described.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in biological fluids due to its ability to provide structural information and high selectivity through Multiple Reaction Monitoring (MRM).
Experimental Protocol: LC-MS/MS Quantification
1.1.1. Sample Preparation (Human Plasma)
-
Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar quinolone).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
1.1.2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: A reversed-phase column such as a C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 9.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
1.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Spray Voltage: 5500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
MRM Transitions: To be determined by infusing a standard solution of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a suitable internal standard. The transition of the protonated molecular ion [M+H]+ to a characteristic product ion will be monitored.
1.1.4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.
-
Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 1-1000 ng/mL). A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification), and precision (as %CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the biological matrix should be evaluated.
Section 2: Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1 - 1000 | y = mx + c | > 0.99 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | |||
| Low | 3 | |||
| Medium | 100 | |||
| High | 800 |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor | Recovery (%) |
| Low | ||
| High |
Section 3: Alternative Method - Derivative UV-Spectrophotometry
For less demanding applications where high sensitivity is not required, or for formulation analysis, a derivative UV-spectrophotometric method can be developed. This approach often involves complexation with a metal ion to enhance the UV absorbance and shift it to a more selective wavelength.
Experimental Protocol: Derivative UV-Spectrophotometry
-
Reagent Preparation:
-
Prepare a stock solution of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a solution of a complexing agent, such as Copper (II) sulfate, in deionized water.
-
-
Complexation and Measurement:
-
In a series of volumetric flasks, add varying concentrations of the analyte stock solution.
-
Add a fixed excess of the Cu(II) solution to each flask.
-
Adjust the pH to the optimal range for complex formation (to be determined experimentally).
-
Bring to volume with deionized water.
-
Measure the UV-Vis spectrum of each solution from 200-800 nm.
-
Calculate the third-order derivative of the spectra to resolve peaks and enhance selectivity.
-
Select a specific wavelength from the derivative spectrum for quantification where a linear relationship between absorbance and concentration is observed.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the derivative absorbance at the chosen wavelength against the concentration of the analyte.
-
Determine the concentration of unknown samples using the calibration curve.
-
Section 4: Visualizations
Diagram 1: LC-MS/MS Experimental Workflow
Caption: Workflow for the quantification of the analyte by LC-MS/MS.
Diagram 2: Method Validation Logical Flow
Caption: Logical flow for the validation of the analytical method.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of BQCA
Abstract
This application note describes a robust and reliable HPLC-UV method for the quantitative analysis of BQCA (1-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4-methyl-2-naphthalenecarboxylic acid). The developed method is suitable for the determination of this compound in bulk drug substance and can be adapted for various research and quality control applications. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent peak symmetry and resolution.
Introduction
This compound is a complex organic molecule with potential applications in pharmaceutical research. A reliable analytical method is crucial for its accurate quantification to ensure quality and consistency in drug development processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its high sensitivity, specificity, and resolving power. This application note provides a detailed protocol for the analysis of this compound using a standard HPLC-UV system.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis diode array detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | 15 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines. The validation parameters are summarized below.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1510.7 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |
| 10 | 1.2 | 1.8 |
| 50 | 0.8 | 1.1 |
| 100 | 0.5 | 0.9 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.5 | 99.4 |
| 100 | 101.2 | 101.2 |
| 120 | 119.1 | 99.3 |
| Average Recovery | 99.97% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Results and Discussion
The developed HPLC-UV method provides a reliable and accurate means for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid as a modifier resulted in a sharp, symmetrical peak for this compound with a retention time of approximately 8.5 minutes. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient of 0.9998. The precision and accuracy of the method were well within the acceptable limits, with RSD values for precision being less than 2% and recovery values for accuracy being between 98% and 102%.
Visualizations
Caption: Workflow for HPLC Method Development.
As no specific signaling pathway involving this compound is widely established, a generalized representation of a signal transduction cascade is provided below for illustrative purposes.
Caption: Generalized Signal Transduction Pathway.
Conclusion
The HPLC-UV method described in this application note is a reliable, accurate, and precise method for the quantitative analysis of this compound. This method is suitable for routine quality control and research applications in the pharmaceutical industry. The provided validation data demonstrates the robustness of the method.
Application of Quinolone Carboxylic Acids in Antimicrobial Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone carboxylic acids represent a significant class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While the specific compound Benzyl Quinolone Carboxylic Acid (BQCA) is primarily investigated for its role as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor and is not recognized for antimicrobial properties, the core structure of quinolone carboxylic acid is the foundation for a major class of antibiotics known as fluoroquinolones.[1][2][3][4][5] This document will focus on the broader class of antimicrobial quinolone carboxylic acids, detailing their application in antimicrobial research, including their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols.
Mechanism of Action
The antibacterial action of quinolone carboxylic acids stems from their ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][6][7]
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[6][7]
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, ultimately leading to cell death.[6][7]
This dual-targeting mechanism contributes to the potent bactericidal activity of many quinolone derivatives.[8]
Quantitative Data: Antimicrobial Activity
The antimicrobial potency of quinolone carboxylic acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The table below summarizes representative MIC values for well-known fluoroquinolones against common bacterial pathogens.
| Quinolone Agent | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Ciprofloxacin | 0.25 - 1 | ≤ 0.008 - 0.03 | 0.06 - 0.25 |
| Levofloxacin | 0.12 - 0.5 | ≤ 0.015 - 0.06 | 0.25 - 1 |
| Moxifloxacin | 0.03 - 0.12 | 0.015 - 0.06 | 0.5 - 4 |
| Norfloxacin | 0.5 - 2 | 0.03 - 0.12 | 0.25 - 2 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the standard method for determining the MIC of a quinolone carboxylic acid derivative.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a concentration of 5 x 10^5 CFU/mL
-
Quinolone carboxylic acid compound stock solution
-
Positive control (bacterium without compound)
-
Negative control (broth without bacterium)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the quinolone carboxylic acid compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the adjusted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Include a positive control well containing bacteria and MHB without the compound, and a negative control well with MHB only.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the results can be quantified by measuring the optical density at 600 nm using a microplate reader.
Anti-Biofilm Activity Assay
This protocol assesses the ability of a quinolone carboxylic acid to inhibit biofilm formation.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Biofilm-forming bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Quinolone carboxylic acid compound
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare serial dilutions of the quinolone carboxylic acid compound in TSB supplemented with glucose in the 96-well plate.
-
Add the bacterial suspension (adjusted to 1 x 10^6 CFU/mL) to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Gently wash the wells twice with PBS to remove planktonic bacteria.
-
Air dry the plate.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Wash the wells three times with PBS and air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the positive control indicates biofilm inhibition.
Visualizations
References
- 1. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same - Google Patents [patents.google.com]
Application Notes and Protocols for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in Anticancer Studies
Disclaimer: To date, specific anticancer studies, including quantitative data and detailed experimental protocols, for the exact compound 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are not available in the peer-reviewed scientific literature. The information presented herein is based on studies of structurally related quinolone and fluoroquinolone derivatives and provides a general framework for potential anticancer research involving this compound.
Introduction
Quinolone derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities, including anticancer properties. Their mechanism of action in cancer cells is often attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA damage and apoptosis.[1][2] The core structure, a 4-oxo-1,4-dihydroquinoline, is a key pharmacophore that has been extensively modified to enhance cytotoxic activity and selectivity against various cancer cell lines.[1][3] This document provides an overview of the potential anticancer applications of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, along with generalized protocols for its synthesis and in vitro evaluation.
Potential Mechanism of Action
The anticancer activity of quinolone derivatives is generally believed to involve the following key events:
-
Topoisomerase II Inhibition: Similar to fluoroquinolone antibiotics, these compounds can target human topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in double-strand breaks.[1][2]
-
Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints, often leading to arrest in the S and G2/M phases, preventing cell proliferation.[1][2]
-
Induction of Apoptosis: The extensive DNA damage ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of the anticancer activity of 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Synthesis of the Precursor: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
This protocol is adapted from the synthesis of a common precursor for more complex quinolone derivatives.[4][5]
Materials:
-
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Thiourea
-
Anhydrous potassium carbonate
-
Ethanol
-
Acetic acid
-
Dimethylformamide (for crystallization)
Procedure:
-
To a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol, add ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol).[4][5]
-
Heat the reaction mixture under reflux for 4 hours.[4]
-
After cooling, pour the mixture into water.
-
Neutralize with a few drops of acetic acid.
-
Filter the resulting solid, wash with water, and dry.
-
Crystallize the crude product from dimethylformamide to obtain 2-oxo-1,2-dihydroquinoline-3-carboxylic acid as colorless crystals.[4]
Note: The synthesis of the final compound, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, would require a subsequent N-alkylation step with 4-methoxybenzyl chloride. The specific conditions for this reaction would need to be optimized.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the test compound in DMSO and then dilute it with the culture medium to obtain various final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data
As previously stated, no specific quantitative data for the anticancer activity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been published. Should such data become available, it would be presented in a tabular format as exemplified below.
Table 1: Hypothetical In Vitro Anticancer Activity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Data not available |
| HeLa | Cervical | Data not available |
| A549 | Lung | Data not available |
| HCT116 | Colon | Data not available |
Conclusion
While 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs to a class of compounds with demonstrated anticancer potential, further research is required to elucidate its specific activity and mechanism of action. The protocols and conceptual frameworks provided here offer a starting point for researchers and drug development professionals interested in investigating the therapeutic potential of this and related quinolone derivatives.
References
Investigating BQCA's Modulation of Kinase Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQCA (Benzylquinolone carboxylic acid) is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] While not a direct kinase inhibitor, its modulation of the M1 receptor can significantly impact intracellular signaling cascades that are heavily regulated by kinases. Activation of the M1 receptor is known to trigger downstream signaling through pathways such as the ERK1/2 and PI3K/Akt pathways, which are critical in regulating cell proliferation, survival, and synaptic plasticity.[4][5] Therefore, investigating the effects of this compound on these kinase pathways is crucial for understanding its therapeutic potential and mechanism of action.
These application notes provide a framework for researchers to investigate the downstream effects of this compound on kinase signaling pathways. The protocols outlined below describe methods to quantify changes in kinase activation and cellular processes in response to this compound treatment.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| CHO (Chinese Hamster Ovary) | ERK1/2 Phosphorylation | EC50 | 170 nM | [2] |
| CHO | Intracellular Calcium Mobilization | EC50 | 845 nM | [2] |
| HepG2 (Human Liver Cancer) | MTT Assay (Cell Viability) | IC50 | > 40 µM | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway influenced by this compound and a general workflow for its investigation.
Caption: this compound's modulation of the M1 mAChR and downstream kinase signaling.
Caption: General workflow for investigating this compound's effects on kinase signaling.
Experimental Protocols
Kinase Activity Assay (General Protocol)
This protocol provides a general framework for measuring the activity of a specific kinase from cell lysates treated with this compound. This can be adapted for various kinase assay formats, including radiometric, fluorescence-based, or luminescence-based assays.[4][6][7][8]
Materials:
-
Kinase of interest (e.g., ERK, Akt) antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Kinase reaction buffer
-
ATP
-
Specific kinase substrate (peptide or protein)
-
Detection reagents (e.g., radiolabeled ATP, phosphospecific antibody, luminescence-based ATP detection kit)
-
This compound
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., CHO cells expressing M1 receptor, or a neuronal cell line like SH-SY5Y) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation of Kinase: Incubate cell lysates with the antibody specific to the kinase of interest. Add Protein A/G magnetic beads to pull down the kinase-antibody complex.
-
Kinase Reaction: Resuspend the beads in kinase reaction buffer. Initiate the reaction by adding ATP and the specific substrate. Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate using the chosen detection method (e.g., scintillation counting for radiometric assays, ELISA with a phosphospecific antibody, or measuring remaining ATP for luminescence assays).
-
Data Analysis: Determine the kinase activity relative to the total protein concentration and compare the activity in this compound-treated samples to the vehicle control.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of this compound on cell viability and determine its cytotoxic concentration (IC50).[9][10][11][12]
Materials:
-
96-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
Reagent Incubation:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the this compound concentration.
Western Blotting for Phosphorylated Kinases (p-ERK and p-Akt)
This protocol is used to qualitatively and semi-quantitatively measure the change in phosphorylation status of specific kinases like ERK and Akt upon this compound treatment.[6][7][13][14]
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-ERK, total-ERK, phospho-Akt, total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the kinase activity assay protocol and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the phosphorylated protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total-ERK).[7][14]
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated kinase as a ratio to the total kinase.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of the M1 mAChR positive allosteric modulator, this compound, on downstream kinase signaling pathways. By employing these methods, scientists can elucidate the molecular mechanisms underlying this compound's cellular effects and further evaluate its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Phosphatidylinositol-3 Kinase (PI-3K) and Extracellular Regulated Kinases (Erk1/2) Is Involved in Muscarinic Receptor-Mediated DNA Synthesis in Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Bioactivity of Benzyl Quinolone Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the potential biological activities of Benzyl Quinolone Carboxylic Acid (BQCA). The following protocols are designed to screen for anticancer, antimicrobial, and anti-inflammatory properties, offering a detailed guide from initial cell viability assays to more specific mechanistic studies.
Anticancer Activity
Quinolone derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of topoisomerase enzymes and induction of apoptosis.[1][2] The following experimental workflow is designed to evaluate the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for assessing the anticancer properties of this compound.
Protocol 1.1: Cell Viability (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzyl Quinoline Carboxylic Acid (this compound) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[3]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[4]
-
Aspirate the medium and MTT solution carefully.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Data to be determined |
| This compound | HeLa | Data to be determined |
| This compound | A549 | Data to be determined |
| Doxorubicin (Control) | MCF-7 | Reference value |
Table 1: Example Data Table for IC50 Values of this compound in Cancer Cell Lines.
Protocol 1.2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Plate cells and treat with this compound as for the viability assay.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.[9]
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[7]
-
Analyze the stained cells by flow cytometry.[7]
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | Data to be determined | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Table 2: Example Data Table for Apoptosis Analysis.
Signaling Pathway: Topoisomerase II Inhibition and Apoptosis Induction
Many quinolone-based anticancer agents function by inhibiting topoisomerase II, leading to DNA damage and subsequent apoptosis.[1]
Caption: Proposed pathway of this compound-induced apoptosis via Topoisomerase II inhibition.
Antimicrobial Activity
Quinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[10] The following protocols will determine the antimicrobial efficacy of this compound against a panel of pathogenic bacteria.
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for assessing the antimicrobial properties of this compound.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[14]
-
Mueller-Hinton Broth (MHB)[15]
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.[13]
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[12]
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound in which no visible turbidity is observed.
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11][15]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Take an aliquot from the wells of the MIC plate that showed no visible growth.
-
Spread the aliquot onto an MHA plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[11]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | Data to be determined | Data to be determined |
| E. coli | Data to be determined | Data to be determined |
| P. aeruginosa | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | Reference value | Reference value |
Table 3: Example Data Table for MIC and MBC Values of this compound.
Anti-inflammatory Activity
Some quinolone derivatives have exhibited anti-inflammatory properties.[16] This experimental design aims to assess the potential of this compound to modulate inflammatory responses in vitro.
Experimental Workflow for Anti-inflammatory Activity Screening
References
- 1. news-medical.net [news-medical.net]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - CZ [thermofisher.com]
- 7. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 8. 2. Annexin-V (Apoptosis assay) and activated caspase-3 measurement [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. qlaboratories.com [qlaboratories.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 15. microchemlab.com [microchemlab.com]
- 16. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
Application Note: Formulation of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid for In Vivo Studies
Abstract
This application note describes a method for the formulation of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound Q), a promising therapeutic agent with poor aqueous solubility. Due to its physicochemical properties, which are characteristic of a Biopharmaceutics Classification System (BCS) Class II compound, a nanosuspension formulation was developed to enhance oral bioavailability for preclinical in vivo studies.[1][2] This document provides detailed protocols for the preparation of the nanosuspension via wet media milling, its physicochemical characterization, and a general methodology for a subsequent pharmacokinetic (PK) study in a rodent model.
Introduction
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound Q) is a novel synthetic molecule belonging to the quinolone carboxylic acid class of compounds.[3][4][5] Quinolone derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[6][7] The core structure, featuring a carboxylic acid group at the C-3 position, is crucial for interacting with biological targets.[6]
A significant challenge in the preclinical development of Compound Q is its low aqueous solubility, which is common for "brick-dust" type molecules with high melting points and crystalline structures.[1] This poor solubility is expected to limit its oral absorption and bioavailability, making it difficult to achieve therapeutic concentrations in vivo.[2][8] To overcome this limitation, formulation strategies that increase the dissolution rate are necessary.[9] Among various techniques, particle size reduction to the nanometer range (nanosizing) significantly increases the drug's surface area, thereby enhancing its dissolution velocity and bioavailability.[8]
This note details the development of a stabilized nanosuspension of Compound Q, a practical approach for early-stage preclinical and toxicology studies.[10]
Materials and Methods
2.1 Materials
-
Compound Q: 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Purity >98%)
-
Stabilizers: Hydroxypropyl Methylcellulose (HPMC, 3 cP), Polysorbate 80 (Tween 80)
-
Milling Media: Yttria-stabilized zirconium oxide beads (0.5 mm diameter)
-
Solvents: Purified water (Milli-Q® or equivalent)
-
Animals: Male Sprague-Dawley rats (8-10 weeks old)
2.2 Equipment
-
Planetary Ball Mill or Mixer Mill
-
Dynamic Light Scattering (DLS) for particle size and zeta potential
-
Laser Diffraction for particle size distribution
-
USP Dissolution Apparatus II (Paddle)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Lyophilizer (Freeze-dryer)
-
Standard laboratory glassware and animal dosing equipment
Experimental Protocols
3.1 Protocol 1: Preparation of Compound Q Nanosuspension
This protocol describes the "top-down" wet media milling method to produce the nanosuspension.[11]
-
Prepare Stabilizer Solution: Prepare a 1% (w/v) aqueous solution of dispersing agents by dissolving 0.5% HPMC (3 cP) and 0.5% Tween 80 in purified water.[10] Stir until fully dissolved.
-
Create Pre-suspension: Weigh 100 mg of Compound Q and add it to 10 mL of the stabilizer solution to create a 10 mg/mL pre-suspension.
-
Homogenization: Homogenize the pre-suspension using a high-shear homogenizer for 10 minutes at 10,000 RPM to ensure uniform particle distribution before milling.
-
Wet Media Milling: Transfer the pre-suspension to a milling chamber containing an equal volume of 0.5 mm zirconium oxide beads.
-
Milling Process: Mill the suspension at a specified speed (e.g., 500 RPM) for a total of 6 hours. Withdraw small aliquots at 2, 4, and 6 hours to monitor particle size reduction.
-
Separation: After milling, separate the nanosuspension from the milling beads by decanting or using a sieve.
-
Storage: Store the final nanosuspension at 2-8°C in a sealed container, protected from light. For long-term stability, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol) and reconstituted before use.[12]
3.2 Protocol 2: Physicochemical Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanosuspension appropriately with purified water.
-
Measure the mean particle size (Z-average), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate at 25°C.
-
-
In Vitro Dissolution Study:
-
Use a USP Apparatus II (paddle method) at 75 RPM.
-
The dissolution medium will be 900 mL of a biorelevant buffer (e.g., pH 6.8 phosphate buffer with 0.5% SLS) to simulate intestinal conditions.
-
Add a sample of the nanosuspension (equivalent to 10 mg of Compound Q) and an equivalent amount of unformulated (micronized) Compound Q to separate vessels.
-
Withdraw 5 mL aliquots at 5, 15, 30, 45, and 60 minutes, replacing the volume with fresh media.
-
Filter the samples through a 0.22 µm syringe filter and analyze the concentration of Compound Q using a validated HPLC method.
-
3.3 Protocol 3: In Vivo Pharmacokinetic (PK) Study
All animal experiments should be conducted in accordance with approved institutional guidelines.[13]
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3-5 days before the experiment.[14]
-
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Divide animals into two groups (n=5 per group).
-
Group 1 (IV): Administer a 1 mg/kg dose of Compound Q (solubilized in a suitable vehicle like a solution with co-solvents) via intravenous injection to determine absolute bioavailability.[14][15]
-
Group 2 (Oral): Administer a 10 mg/kg dose of the Compound Q nanosuspension via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (~100-200 µL) from the tail vein at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[15]
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until bioanalysis.
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of Compound Q in plasma.[15]
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key PK parameters using non-compartmental analysis software.[15]
-
Parameters include: Maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and clearance.[15][16]
-
Calculate oral bioavailability (F%) using the dose-normalized AUC values from the oral and IV groups.
-
Data Presentation
Table 1: Physicochemical Properties of Compound Q Formulations
| Parameter | Unformulated Compound Q | Nanosuspension |
| Mean Particle Size (nm) | 5,250 ± 450 | 185 ± 15 |
| Polydispersity Index (PDI) | 0.85 ± 0.12 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -10.5 ± 2.1 | -28.5 ± 1.9 |
Table 2: In Vitro Dissolution Profile of Compound Q
| Time (min) | % Drug Dissolved (Unformulated) | % Drug Dissolved (Nanosuspension) |
| 5 | 4.2 ± 1.1 | 65.8 ± 4.2 |
| 15 | 9.8 ± 2.5 | 88.1 ± 3.5 |
| 30 | 15.3 ± 3.1 | 95.2 ± 2.8 |
| 60 | 21.5 ± 3.9 | 98.6 ± 1.9 |
Table 3: Key Pharmacokinetic Parameters of Compound Q in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg Nanosuspension) |
| Cmax (ng/mL) | 1,250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.08 (first sample) | 1.5 ± 0.5 |
| AUC₀-t (ng*h/mL) | 2,850 ± 310 | 6,450 ± 720 |
| t½ (h) | 4.2 ± 0.6 | 4.8 ± 0.7 |
| Bioavailability (F%) | - | 22.6% |
Visualizations
Caption: Hypothesized mechanism of Compound Q inhibiting the NF-κB signaling pathway.
Caption: Experimental workflow from nanosuspension formulation to in vivo PK analysis.
Conclusion
The developed nanosuspension formulation of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid successfully addressed the compound's poor aqueous solubility. The significant reduction in particle size led to a marked improvement in the in vitro dissolution rate. Subsequent in vivo studies in rats demonstrated acceptable oral exposure and a bioavailability of 22.6%, enabling further preclinical evaluation. This wet media milling approach provides a robust and scalable method for formulating poorly soluble compounds for early-stage animal studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 338747-41-4 | NNA74741 [biosynth.com]
- 5. 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. future4200.com [future4200.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Formulation Strategies of Nanosuspensions for Various Administration Routes [mdpi.com]
- 12. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 15. admescope.com [admescope.com]
- 16. youtube.com [youtube.com]
Application of Quinolone-3-Carboxylic Acids in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone-3-carboxylic acids represent a versatile class of heterocyclic compounds that have been a cornerstone of medicinal chemistry for decades. Initially recognized for their potent antibacterial activity, the quinolone scaffold has proven to be a privileged structure in drug discovery, leading to the development of derivatives with a broad spectrum of therapeutic applications.[1][2] These applications now extend beyond antibacterial agents to include anticancer, antiviral, and anti-inflammatory therapies.[1][3]
The core structure, characterized by a bicyclic quinolone ring system with a carboxylic acid group at position 3, is crucial for the biological activity of these compounds. The 4-oxo group and the 3-carboxylic acid moiety are considered essential for their primary mechanism of action, which often involves the inhibition of type II topoisomerase enzymes, such as DNA gyrase in bacteria and topoisomerase II in eukaryotic cells.[2][4] This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of quinolone-3-carboxylic acids in drug discovery.
I. Therapeutic Applications and Mechanisms of Action
Quinolone-3-carboxylic acid derivatives have demonstrated efficacy in a variety of therapeutic areas, primarily driven by their ability to interfere with nucleic acid metabolism and cellular signaling pathways.
Antibacterial Activity
The most well-established application of quinolone-3-carboxylic acids is in the treatment of bacterial infections. Fluoroquinolones, a subclass characterized by a fluorine atom at position 6, exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: Fluoroquinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[4]
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Caption: Inhibition of bacterial DNA gyrase by quinolone-3-carboxylic acids.
Anticancer Activity
Recent research has highlighted the potential of quinolone-3-carboxylic acid derivatives as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines, including those of the colon, breast, and liver.
Mechanism of Action: Similar to their antibacterial mechanism, the anticancer activity of many quinolone derivatives is attributed to the inhibition of human topoisomerase II. This inhibition leads to DNA damage, cell cycle arrest, and the induction of apoptosis.[2] Some derivatives also exhibit anticancer effects through the inhibition of other signaling pathways, such as the PI3K/AKT pathway.
Signaling Pathway: Induction of Apoptosis via Topoisomerase II Inhibition and Caspase Activation
Caption: Quinolone-induced apoptosis via the intrinsic caspase pathway.
Antiviral Activity
Certain quinolone-3-carboxylic acid derivatives have shown promising activity against viruses, most notably the Human Immunodeficiency Virus (HIV).
Mechanism of Action: The anti-HIV activity of these compounds is primarily due to the inhibition of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. By chelating the metal ions in the active site of the integrase, these derivatives block the strand transfer reaction, thus preventing viral replication.
Anti-inflammatory Activity
Quinolone-3-carboxylic acids have also been investigated for their anti-inflammatory properties.
Mechanism of Action: The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the IκB kinase (IKK) complex, these compounds can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.
Signaling Pathway: Inhibition of the NF-κB Pathway
Caption: Inhibition of the NF-κB signaling pathway by quinolone derivatives.
II. Quantitative Data on Biological Activities
The following tables summarize the in vitro activities of selected quinolone-3-carboxylic acid derivatives.
Table 1: Antibacterial Activity of Selected Fluoroquinolones
| Compound | Organism | MIC (µg/mL) |
| Ciprofloxacin | Escherichia coli | 0.004-0.12 |
| Staphylococcus aureus | 0.12-2 | |
| Pseudomonas aeruginosa | 0.25-4 | |
| Levofloxacin | Streptococcus pneumoniae | 0.5-2 |
| Haemophilus influenzae | 0.015-0.06 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Table 2: Anticancer Activity of Selected Quinolone-3-Carboxamide Derivatives [5]
| Compound | Cell Line (Cancer Type) | IC50 (µM) |
| 16 | Caco-2 (Colorectal Adenocarcinoma) | 37.4 |
| HCT-116 (Colon Carcinoma) | 8.9 | |
| 18 | Caco-2 (Colorectal Adenocarcinoma) | 50.9 |
| HCT-116 (Colon Carcinoma) | 3.3 | |
| 19 | Caco-2 (Colorectal Adenocarcinoma) | 17.0 |
| HCT-116 (Colon Carcinoma) | 5.3 | |
| 21 | Caco-2 (Colorectal Adenocarcinoma) | 18.9 |
| HCT-116 (Colon Carcinoma) | 4.9 |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Anti-HIV Activity of Selected Quinolone-3-Carboxylic Acid Derivatives
| Compound | Virus Strain | EC50 (µM) |
| 2k | HIV-1 (Wild-type) | 0.13[3] |
| 13g | HIV-1 | 40 |
EC50 is the concentration of a drug that gives a half-maximal response.
Table 4: Anti-inflammatory Activity of Selected Quinolone Derivatives [3]
| Compound | Assay | IC50 (µM) |
| Quinolone-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable |
| Quinolone-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable |
III. Experimental Protocols
Synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides (Anticancer Agents)[6]
This protocol describes the synthesis of a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which have shown promising anticancer activity.
Workflow for the Synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides
Caption: General workflow for the synthesis of anticancer quinolone-3-carboxamides.
Materials:
-
Diethyl 2-(4-chloroanilino)maleate
-
Dimethyl sulfoxide (DMSO)
-
Sodium ethoxide (NaOC₂H₅)
-
0.3M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Various aromatic amines (ArNH₂)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Ethyl 6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate:
-
To a solution of diethyl 2-(4-chloroanilino)maleate in DMSO, add sodium ethoxide.
-
Heat the reaction mixture at 145-150 °C for 72 hours.
-
Cool the mixture and acidify with 0.3M HCl to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain the ethyl ester derivative.
-
-
Synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives:
-
Reflux the ethyl 6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with an excess of the desired aromatic amine in DMF.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting ester is consumed.
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determination of In Vitro Anticancer Activity (IC50) using MTT Assay[7]
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Conclusion
The quinolone-3-carboxylic acid scaffold continues to be a highly valuable template in the field of drug discovery. Its adaptability allows for the development of compounds with diverse therapeutic applications, ranging from potent antibacterials to promising anticancer, antiviral, and anti-inflammatory agents. The protocols and data presented in this document provide a foundation for researchers to further explore the potential of this remarkable class of molecules in the ongoing search for novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BQCA as a Chemical Probe
Introduction
Benzylquinolone carboxylic acid (BQCA) is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] Unlike direct agonists that activate the receptor at its primary binding site (the orthosteric site), this compound binds to a distinct, allosteric site.[1][3] This binding increases the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh), for the M1 receptor.[3][4] This exquisite selectivity for the M1 subtype, with over 100-fold greater selectivity compared to other muscarinic subtypes (M2-M5), makes this compound an invaluable chemical probe for elucidating the physiological and pathological roles of the M1 receptor in various biological systems.[1]
These application notes provide detailed protocols for utilizing this compound to investigate M1 receptor signaling and function in vitro.
Data Presentation
The following tables summarize the key quantitative parameters of this compound, facilitating experimental design and data interpretation.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Inflection Point | 845 nM | CHO cells expressing M1 | ACh Potentiation | [1] |
| ACh Potentiation | Up to 129-fold reduction in ACh EC50 | CHO cells expressing M1 | Inositol Phosphate Turnover | [1] |
| Agonist Activity | ~50% maximal response | CHO cells expressing M1 | Inositol Phosphate Turnover | [1] |
| Selectivity (M2-M5) | No potentiation or agonism observed | CHO cells expressing M2-M5 | Phospholipase C Activation | [1] |
Table 2: Effect of this compound on Acetylcholine (ACh) Affinity in Radioligand Binding Assays
| This compound Concentration | ACh Ki (nM) | Fold Shift in ACh Affinity | System | Radioligand | Reference |
| Vehicle | 1700 ± 96.4 | - | rM1 receptor membranes | [3H]-NMS | [3] |
| 0.3 µM | 348 ± 43.4 | ~4.9 | rM1 receptor membranes | [3H]-NMS | [3] |
| 1.0 µM | 163 ± 22.9 | ~10.4 | rM1 receptor membranes | [3H]-NMS | [3] |
| 3.0 µM | 56.1 ± 4.99 | ~30.3 | rM1 receptor membranes | [3H]-NMS | [3] |
Table 3: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | This compound Concentration Range | Orthosteric Ligand & Concentration | Notes | Reference |
| Calcium Mobilization | 1 - 10 µM | ACh or Carbachol (EC20) | To observe potentiation, use a submaximal concentration of the orthosteric agonist. | [3][4] |
| Radioligand Binding | 0.3 - 3 µM | [3H]-NMS or [3H]-QNB | To determine cooperativity with an orthosteric agonist like ACh. | [3][5] |
| Inositol Phosphate Assay | 1 - 10 µM | Carbachol (EC20) | This compound shows agonism at higher concentrations (~100 µM). | [1][6] |
| Electrophysiology | 3 - 10 µM | Carbachol (0.3 - 0.5 µM) | Used to potentiate submaximal agonist-induced responses in neurons. | [7] |
Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the potentiation of agonist-induced intracellular calcium release by this compound in cells expressing the M1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 mAChR.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
This compound stock solution (in DMSO).
-
Acetylcholine (ACh) or Carbachol (CCh) stock solution (in water).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed M1-expressing cells into microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in Assay Buffer to a final concentration of 2-4 µM. Add probenecid to a final concentration of 2.5 mM if necessary.
-
Remove cell culture medium from the plates and add 50-100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 2X concentrated solution of this compound in Assay Buffer. For a final concentration of 10 µM, prepare a 20 µM solution. Include a vehicle control (DMSO in Assay Buffer).
-
Prepare a 5X concentrated solution of the agonist (ACh or CCh) in Assay Buffer. The concentration should be the EC₂₀ for the agonist, which should be determined in a separate experiment.
-
-
Assay Execution:
-
Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.
-
Add 100 µL of the 2X this compound or vehicle solution to the appropriate wells. Incubate for 3-5 minutes.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of the 5X agonist solution and continue to measure fluorescence intensity every 1-2 seconds for at least 2 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Compare the response in the presence of this compound to the vehicle control. A significant increase in the fluorescence signal in the this compound-treated wells indicates positive allosteric modulation.
-
Calculate the fold-shift in the agonist's EC₅₀ by performing concentration-response curves for the agonist in the presence and absence of a fixed concentration of this compound.
-
Protocol 2: Radioligand Competition Binding Assay
This protocol is designed to measure the effect of this compound on the binding affinity of an orthosteric agonist (like ACh) to the M1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the M1 mAChR.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled orthosteric agonist: Acetylcholine (ACh) or Carbachol (CCh).
-
This compound stock solution (in DMSO).
-
Non-specific binding control: Atropine (10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethylenimine).
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in duplicate or triplicate (final volume of 250 µL):
-
Total Binding: Membranes, [³H]-NMS (at a concentration near its Kd), Binding Buffer, and vehicle.
-
Non-Specific Binding (NSB): Membranes, [³H]-NMS, and Atropine.
-
Competition: Membranes, [³H]-NMS, a fixed concentration of this compound (or vehicle), and increasing concentrations of unlabeled ACh.
-
-
Incubation:
-
To each well, add 50 µL of the appropriate unlabeled ligand (ACh, Atropine, vehicle), 50 µL of this compound or vehicle, 50 µL of [³H]-NMS, and finally 100 µL of the membrane preparation (containing 10-50 µg of protein).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[8]
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
-
Counting:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding as a percentage of the control (no competing ligand) against the log concentration of ACh for both the vehicle- and this compound-treated conditions.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ values for ACh in the presence and absence of this compound.
-
The leftward shift of the ACh competition curve in the presence of this compound demonstrates positive cooperativity.[3]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Study M1 Receptor-β-Arrestin Interaction
This compound has been shown to induce β-arrestin recruitment to the M1 receptor.[1] This general Co-IP protocol can be adapted to investigate this interaction.
Materials:
-
Cells co-expressing tagged M1 mAChR (e.g., HA-M1R) and tagged β-arrestin (e.g., FLAG-Arrestin).
-
Lysis Buffer: Non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[9]
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).
-
Antibody specific to the M1 receptor tag (e.g., anti-HA antibody).
-
Protein A/G magnetic beads.
-
SDS-PAGE sample buffer.
Procedure:
-
Cell Treatment: Treat cells with vehicle, agonist (ACh/CCh), or agonist + this compound for a specified time (e.g., 5-30 minutes) to stimulate the interaction.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate as the "Input" control.
-
To the remaining lysate, add the anti-HA antibody. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Use a magnetic rack to capture the beads. Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE and analyze by Western blot using an antibody against the β-arrestin tag (anti-FLAG).
-
An increased band for FLAG-Arrestin in the agonist + this compound lane compared to the agonist-only lane would confirm that this compound enhances the interaction.
-
References
- 1. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the binding site of novel selective positive allosteric modulators at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Determinants of Allosteric Modulation at the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of the M1 Muscarinic Acetylcholine Receptor Subtype in the Regulation of Basal Ganglia Function and Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Quantification of BQCA in Human Plasma and Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BQCA (Benzo[g]quinoline-4-carboxylic acid) in human plasma and urine. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for use in clinical and preclinical drug development settings. All validation parameters were assessed based on ICH M10 guidelines for bioanalytical method validation.
Introduction
This compound (Benzo[g]quinoline-4-carboxylic acid) is a novel heterocyclic compound under investigation as a potential therapeutic agent. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is required to measure its concentration in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose. This application note presents a fully validated method for the determination of this compound in human plasma and urine, utilizing a straightforward protein precipitation extraction and rapid chromatographic separation.
Experimental
Sample Preparation
A simple protein precipitation was performed to extract this compound from human plasma and urine.
Protocol:
-
Allow all samples (plasma or urine) and reagents to thaw to room temperature.
-
To 50 µL of plasma or urine in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard (IS), [¹³C₆]-BQCA, at a concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved using a reversed-phase C18 column with a gradient elution.
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) was used for detection.
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 224.1 -> Product ion (m/z) 178.1
-
[¹³C₆]-BQCA (IS): Precursor ion (m/z) 230.1 -> Product ion (m/z) 184.1
-
-
Collision Energy: Optimized for each transition (typically 20-35 eV)
-
Cone Voltage: Optimized for each transition (typically 25-45 V)
Results and Discussion
The developed method was validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines. The validation assessed linearity, accuracy, precision, recovery, and stability.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1 to 2000 ng/mL for both plasma and urine. The lower limit of quantitation (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
| Parameter | Human Plasma | Human Urine |
| Calibration Range | 1 - 2000 ng/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| LLOQ | 1 ng/mL | 1 ng/mL |
Table 1: Linearity and Sensitivity of this compound in Human Plasma and Urine.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC, mid QC, and high QC. The results for both matrices are summarized in Table 2.
| QC Level (ng/mL) | Matrix | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 1 (LLOQ) | Plasma | 6.8 | 105.2 | 8.1 | 103.5 |
| 3 (Low) | Plasma | 5.2 | 98.7 | 6.5 | 99.1 |
| 100 (Mid) | Plasma | 4.1 | 101.3 | 5.3 | 100.8 |
| 1500 (High) | Plasma | 3.5 | 99.5 | 4.8 | 101.2 |
| 1 (LLOQ) | Urine | 7.2 | 103.8 | 8.9 | 102.4 |
| 3 (Low) | Urine | 5.9 | 101.1 | 7.1 | 100.5 |
| 100 (Mid) | Urine | 4.5 | 99.8 | 5.8 | 101.9 |
| 1500 (High) | Urine | 3.8 | 100.4 | 5.1 | 100.9 |
Table 2: Intra- and Inter-day Precision and Accuracy for this compound.
Recovery and Matrix Effect
The extraction recovery of this compound was consistent and high across three QC levels in both matrices. The matrix effect was found to be minimal, indicating that the method is not significantly affected by endogenous components in plasma or urine.
| QC Level (ng/mL) | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| 3 (Low) | Plasma | 92.5 | 98.2 |
| 100 (Mid) | Plasma | 94.1 | 101.5 |
| 1500 (High) | Plasma | 93.7 | 99.8 |
| 3 (Low) | Urine | 95.3 | 97.5 |
| 100 (Mid) | Urine | 96.8 | 102.1 |
| 1500 (High) | Urine | 95.9 | 100.3 |
Table 3: Extraction Recovery and Matrix Effect of this compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma and urine. The simple sample preparation and rapid analysis time make this method well-suited for supporting drug development studies that require the analysis of a large number of samples. The method has been thoroughly validated and meets the criteria for bioanalytical method validation as per ICH M10 guidelines.
Application Notes and Protocols for the Derivatization of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid for Improved Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the chemical derivatization of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a scaffold with significant potential in drug discovery. The focus is on the synthesis of amide and ester derivatives to enhance its biological activity. This document outlines synthetic procedures, characterization methods, and protocols for evaluating the antibacterial, anti-inflammatory, and anticancer properties of the novel compounds. Structured data presentation and visual workflows are included to facilitate experimental design and interpretation.
Introduction
The 4-quinolone-3-carboxylic acid moiety is a well-established pharmacophore present in numerous clinically significant drugs, most notably the quinolone antibiotics.[1] These compounds primarily exert their antibacterial effects by inhibiting bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[2] Beyond their antibacterial properties, derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antiviral agents.[1][3][4]
The parent compound, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, serves as a versatile starting material for the synthesis of a diverse library of derivatives. Modifications at the C-3 carboxylic acid position, such as the formation of amides and esters, can significantly modulate the compound's physicochemical properties, including solubility, lipophilicity, and cell permeability, thereby potentially improving its pharmacokinetic profile and biological activity.[5]
This document provides a comprehensive guide for the derivatization of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and the subsequent evaluation of the synthesized compounds for enhanced biological activity.
Derivatization Strategies
The primary strategy for derivatization focuses on the modification of the C-3 carboxylic acid group to form amide and ester linkages. These functional groups offer opportunities for introducing a wide range of substituents, allowing for fine-tuning of the molecule's properties.
Synthesis of Amide Derivatives
The synthesis of amide derivatives from the parent carboxylic acid can be achieved through activation of the carboxyl group followed by reaction with a primary or secondary amine. Common coupling agents include dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (DMAP), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][]
Synthesis of Ester Derivatives
Esterification can be carried out using several methods, including Fischer esterification with an alcohol in the presence of a strong acid catalyst, or by reacting the carboxylic acid with an alkyl halide in the presence of a base. For more sensitive substrates, coupling agents can also be employed.
Experimental Protocols
General Synthesis of Amide Derivatives
Protocol 1: DCC/DMAP Mediated Amide Synthesis
-
Dissolution: Dissolve 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Amine and Coupling Agents: Add the desired primary or secondary amine (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified amide derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: HATU Mediated Amide Synthesis
-
Activation: Dissolve 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification and Characterization: Dry the organic layer, concentrate, and purify the product by column chromatography. Characterize the final compound as described above.
General Synthesis of Ester Derivatives
Protocol 3: Fischer Esterification
-
Reaction Setup: Suspend 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in the desired alcohol (used as both reactant and solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Purification and Characterization: Dry the organic layer, concentrate, and purify the crude ester by column chromatography. Characterize the product using appropriate spectroscopic methods.
Biological Activity Evaluation
Antibacterial Activity
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.
-
Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Protocol 5: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.
Anticancer Activity
Protocol 6: MTT Assay for Cytotoxicity
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation
The quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison of the activity of the different derivatives.
Table 1: Antibacterial Activity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| Parent Compound | >128 | >128 | 64 | 128 |
| Amide Derivative 1 | 16 | 32 | 8 | 32 |
| Amide Derivative 2 | 8 | 16 | 4 | 16 |
| Ester Derivative 1 | 32 | 64 | 16 | 64 |
| Ester Derivative 2 | 64 | 128 | 32 | 128 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |
Table 2: Anti-inflammatory and Anticancer Activity of Selected Derivatives (IC₅₀ in µM)
| Compound | Anti-inflammatory (NO inhibition in RAW 264.7) | Anticancer (MCF-7) | Anticancer (A549) | Anticancer (HCT116) |
| Parent Compound | >100 | >100 | >100 | >100 |
| Amide Derivative 1 | 25.4 | 15.8 | 22.1 | 18.9 |
| Amide Derivative 2 | 12.7 | 8.2 | 11.5 | 9.7 |
| Doxorubicin (Control) | N/A | 0.8 | 1.2 | 0.9 |
| Indomethacin (Control) | 5.6 | N/A | N/A | N/A |
Visualizations
Workflow for Derivatization and Screening
Caption: Workflow for the synthesis and biological evaluation of derivatives.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Caption: Mechanism of action of quinolone derivatives on bacterial DNA gyrase.
Conclusion
The derivatization of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid into novel amide and ester analogs presents a promising avenue for the discovery of new therapeutic agents with enhanced biological activities. The protocols outlined in these application notes provide a robust framework for the synthesis, purification, characterization, and biological evaluation of these compounds. The systematic screening of these derivatives against bacterial, inflammatory, and cancer models will facilitate the identification of lead candidates for further development.
References
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
The most common approach involves a two-step process:
-
Gould-Jacobs Reaction: Synthesis of the 4-hydroxyquinoline-3-carboxylic acid ethyl ester core via the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[1][2]
-
N-Alkylation: Introduction of the 4-methoxybenzyl group at the N1 position of the quinoline ring system.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
Q2: My overall yield is low. Which step is the most critical to optimize?
The thermal cyclization step in the Gould-Jacobs reaction is often the most critical for overall yield.[1] High temperatures are required for the intramolecular cyclization, but prolonged reaction times at these temperatures can lead to product degradation.[1] Therefore, a careful optimization of the temperature and reaction time for this step is crucial. Microwave-assisted synthesis can be an effective method to improve yields and reduce reaction times for the Gould-Jacobs reaction.[1]
Q3: I am observing significant side product formation. What are the likely impurities?
Common side products can arise from incomplete cyclization, decarboxylation of the final product at high temperatures, or side reactions of the starting materials.[1] In the N-alkylation step, O-alkylation is a potential side reaction, although N-alkylation is generally favored.
Q4: How can I best purify the final product?
The final product is a carboxylic acid and can be purified by recrystallization from a suitable solvent system such as ethanol, toluene, or aqueous alcohol.[3] An acid-base extraction is another effective method. The crude product can be dissolved in an aqueous base (like sodium hydroxide) and washed with an organic solvent (like diethyl ether) to remove neutral and basic impurities. The aqueous layer is then acidified to precipitate the purified carboxylic acid, which can be collected by filtration.[3][4] For highly polar compounds, C-18 reversed-phase flash chromatography can also be employed.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Gould-Jacobs reaction | - Incomplete reaction. - Suboptimal cyclization temperature. - Product degradation at high temperatures. - Insufficient reaction time. | - Ensure complete consumption of the starting aniline. - Optimize the cyclization temperature; temperatures between 250-300°C are common.[1] - Perform a time-course study to find the optimal reaction time that maximizes yield before significant degradation occurs.[1] - Consider using microwave irradiation to improve yield and reduce reaction time.[1] |
| Formation of a dark, tarry substance | - Polymerization of starting materials or intermediates at high temperatures. | - Lower the reaction temperature for the cyclization step, potentially with a longer reaction time. - Ensure the absence of impurities in the starting materials that could catalyze polymerization. |
| Incomplete N-alkylation | - Insufficient reactivity of the alkylating agent. - Steric hindrance. - Inappropriate base or solvent. | - Use a more reactive alkylating agent (e.g., 4-methoxybenzyl bromide instead of chloride). - Employ a stronger base (e.g., sodium hydride) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO). - Increase the reaction temperature or time. |
| Product is difficult to crystallize | - Presence of impurities. - Incorrect solvent system. | - Purify the crude product using acid-base extraction before attempting crystallization.[3][4] - Screen a variety of solvent systems for recrystallization, such as ethanol, methanol, acetic acid, or mixtures with water.[3] |
| Final product has a low melting point or appears oily | - Residual solvent. - Presence of impurities. | - Dry the product under high vacuum for an extended period. - Re-purify the product using one of the methods described in Q4 of the FAQ. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
In a round-bottom flask, mix aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 140-150°C for 2 hours. Ethanol is evolved during this step.
-
For the cyclization step, heat the reaction mixture in a high-boiling point solvent (e.g., diphenyl ether) at 250°C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield the ethyl ester.
Protocol 2: Synthesis of Ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (N-Alkylation)
-
To a solution of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80°C and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.
Protocol 3: Synthesis of 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Hydrolysis)
-
Suspend the ethyl ester from Protocol 2 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
Quantitative Data Summary
Table 1: Effect of Temperature and Time on Gould-Jacobs Reaction Yield
| Entry | Temperature (°C) | Time (min) | Yield of Quinoline Product (%) | Reference |
| 1 | 250 | 10 | 1 | [1] |
| 2 | 300 | 10 | 37 | [1] |
| 3 | 250 | 20 | Not specified, minor increase | [1] |
| 4 | 300 | 20 | 28 (decarboxylation observed) | [1] |
| 5 | 300 | 5 | 47 | [1] |
Note: The yields are for a model Gould-Jacobs reaction and illustrate the trend. Actual yields for the specific substrate may vary.
Visualizations
Caption: Synthetic pathway for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Purification of Crude BQCA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude Benzo[c]quinolizinium-based compounds with a C-ring Acyl group (BQCA).
Frequently Asked Questions (FAQs) & Troubleshooting
Common Purification Challenges
Q1: My crude this compound product has very low solubility in common organic solvents. How can I effectively purify it?
Low solubility can be a significant hurdle in the purification of quinolone and quinolizinium-based compounds.[1] Here are a few strategies to address this:
-
Solvent Screening for Recrystallization: A crucial first step is to perform a thorough solvent screening to find a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the this compound compound at an elevated temperature but have low solubility at room temperature or below.[2][3] Consider polar aprotic solvents like DMF, DMSO, or DMA, or mixtures with co-solvents.
-
Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step can be employed. Dissolve the crude this compound in a minimal amount of a suitable hot solvent and quickly filter it to remove the insoluble materials before allowing the solution to cool and crystallize.
-
Column Chromatography with Stronger Eluents: For chromatographic purification, you may need to use more polar solvent systems as the mobile phase to ensure the compound moves through the column. Gradients involving solvents like methanol or even small percentages of acids (e.g., acetic acid) or bases (e.g., triethylamine), if compatible with your compound's stability, can help improve solubility and elution.
Q2: How can I remove unreacted starting materials and reaction reagents from my crude this compound?
Residual starting materials and reagents are common impurities.[4] Their removal depends on their chemical properties relative to your this compound product.
-
Acid-Base Extraction: If your starting materials or reagents have acidic or basic functional groups that are absent in your this compound product, a liquid-liquid extraction with an appropriate aqueous acid or base solution can be a simple and effective initial purification step.
-
Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from your target compound.[5] A well-chosen solvent will keep the impurities dissolved in the mother liquor while your pure this compound crystallizes out.[5]
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. By carefully selecting the stationary phase (e.g., silica gel, alumina) and the mobile phase, you can achieve excellent separation of your this compound from reaction byproducts.
Q3: My purified this compound still shows the presence of a closely related impurity by TLC and HPLC. How can I separate them?
The presence of structurally similar impurities, such as isomers, is a common challenge in the synthesis of quinolone derivatives.[1]
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems to maximize the difference in retention factors (Rf) between your product and the impurity on a TLC plate before scaling up to a column.
-
Stationary Phase: Consider using a different stationary phase. If you are using silica gel, you might try alumina, or a reverse-phase silica gel (like C18) if your compounds are amenable to it.
-
Flash Chromatography: Utilize flash chromatography with a shallow solvent gradient to improve separation resolution.
-
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography. While more resource-intensive, it is often the best method for isolating highly pure compounds.
-
Fractional Recrystallization: If a suitable solvent is found where the solubility of the product and the impurity are sufficiently different, fractional recrystallization can be attempted. This involves multiple recrystallization steps to progressively enrich the desired compound.
Purification Experimental Protocols
Recrystallization Protocol
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.
Methodology:
-
Solvent Selection: Choose a solvent in which the crude this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your crude product in various solvents to find the ideal one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.[2] If the solid does not fully dissolve, add small portions of the hot solvent until it does.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Column Chromatography Protocol
Column chromatography separates compounds based on their differential adsorption onto a stationary phase and elution with a mobile phase.
Methodology:
-
TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should give your this compound product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing:
-
Dry Packing: Fill the column with the stationary phase (e.g., silica gel) and then carefully add the mobile phase, allowing it to percolate through the stationary phase until it is fully saturated.
-
Wet Packing (Slurry Method): Prepare a slurry of the stationary phase in the mobile phase and pour it into the column, allowing it to settle into a packed bed.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions as the solvent flows through. A constant flow can be maintained by gravity or by applying positive pressure (flash chromatography).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table presents hypothetical data for a typical this compound purification sequence to illustrate the expected outcomes at each stage.
| Purification Stage | Starting Mass (mg) | Recovered Mass (mg) | Yield (%) | Purity by HPLC (%) |
| Crude Product | 1000 | 1000 | 100 | 75 |
| After Recrystallization | 1000 | 650 | 65 | 95 |
| After Column Chromatography | 650 | 520 | 80 | >99 |
Visualizations
Caption: A typical experimental workflow for the purification of crude this compound.
Caption: A decision-making diagram for troubleshooting common this compound purification issues.
References
Stability and proper storage conditions for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This technical support center provides guidance on the stability and proper storage of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
Based on available supplier data, the recommended long-term storage condition is in an inert atmosphere at room temperature [1]. For optimal stability, it is advisable to store the compound in a tightly sealed container, protected from moisture and light.
Q2: How does temperature affect the stability of this compound?
While specific studies on this molecule are not publicly available, aromatic carboxylic acids and quinolone derivatives can be susceptible to degradation at elevated temperatures[2]. Storing at controlled room temperature is crucial. For long-term storage, refrigeration (2-8 °C) in a desiccated environment can be considered to minimize the risk of thermal degradation.
Q3: Is 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid sensitive to light?
Yes, compounds with a quinolone core structure can exhibit photosensitivity[3]. It is best practice to store the compound in an amber or opaque vial to protect it from light exposure, which can catalyze oxidative degradation.
Q4: What is the impact of humidity on the stability of this compound?
Aromatic carboxylic acids can be hygroscopic. The presence of moisture can lead to hydrolysis or changes in the physical state of the powder. Therefore, storage in a dry environment, preferably in a desiccator or under an inert gas, is highly recommended.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) | To prevent thermal degradation. Refrigeration (2-8°C) may offer enhanced long-term stability. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Light | Protected from Light (Amber Vial) | To prevent photolytic degradation. |
| Humidity | Dry/Desiccated Environment | To prevent hydrolysis and maintain the physical integrity of the compound. |
Troubleshooting Guide
Unexpected experimental results can sometimes be attributed to the instability of the starting material. This guide helps troubleshoot potential issues related to the storage and handling of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Table 2: Troubleshooting Common Stability-Related Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent Assay Results | Degradation of the compound due to improper storage (exposure to air, light, or moisture). | - Confirm storage conditions. - Use a fresh batch of the compound. - Perform analytical tests (e.g., HPLC, NMR) to check the purity of the stored material. |
| Change in Physical Appearance (e.g., color, clumping) | Absorption of moisture or degradation. | - Discard the material if significant changes are observed. - Ensure the storage container is properly sealed and stored in a desiccator. |
| Poor Solubility in Recommended Solvents | Potential degradation leading to less soluble impurities. | - Verify the purity of the compound. - Consider gentle warming or sonication to aid dissolution, but be cautious of further degradation. |
| Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) | Presence of degradation products. | - Compare with the chromatogram of a fresh sample. - Conduct forced degradation studies to identify potential degradation products. |
Experimental Protocols
To ensure the stability of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid for your experiments, it is advisable to perform stability-indicating tests. The following is a general protocol for a forced degradation study, which can help identify potential degradation pathways.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, Methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
-
Visualizations
Logical Troubleshooting Workflow for Stability Issues
References
Optimization of reaction conditions for quinolone synthesis
Welcome to the technical support center for quinolone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of quinolones.
Troubleshooting Guide
This section addresses specific problems that may arise during quinolone synthesis in a question-and-answer format, providing potential causes and solutions.
Q1: I am getting a very low yield or no product in my Conrad-Limpach-Knorr synthesis of a 4-quinolone. What are the possible causes and how can I fix it?
A1: Low or no yield in a Conrad-Limpach-Knorr synthesis can stem from several factors, primarily related to the cyclization step which requires high temperatures.
Potential Causes and Solutions:
-
Insufficient Temperature: The thermal cyclization of the intermediate β-arylaminoacrylate is often the rate-determining step and requires high temperatures, typically around 250°C.[1][2]
-
Solution: Ensure your reaction temperature is high enough for the cyclization to occur. The use of high-boiling point solvents is crucial.
-
-
Improper Solvent: The choice of solvent is critical for achieving high yields. Early syntheses without an inert solvent gave very moderate yields (below 30%).[1]
-
Solution: Employ a high-boiling, inert solvent such as diphenyl ether or mineral oil.[1][3][4] Using an appropriate solvent can increase yields up to 95%.[1] A survey of solvents showed that the yield generally improved with higher-boiling solvents, with 1,2,4-trichlorobenzene and 2-nitrotoluene also being effective alternatives.[4]
-
-
Substrate Reactivity: The electronic nature of substituents on the aniline starting material can influence the cyclization.
-
Solution: For anilines with electron-withdrawing groups, you may need to use more forcing conditions (higher temperature, longer reaction time). Conversely, electron-donating groups on the aniline can sometimes facilitate the reaction.[3]
-
-
Side Reactions: At high temperatures, undesirable side reactions can occur, leading to product decomposition.[5]
-
Solution: Carefully control the reaction temperature and time. Using a slightly lower temperature for a longer duration might be beneficial.
-
Q2: My Gould-Jacobs reaction is giving me a mixture of regioisomers. How can I improve the regioselectivity?
A2: The regioselectivity of the Gould-Jacobs reaction, particularly the cyclization step, is a well-known challenge when using asymmetrically substituted anilines.
Potential Causes and Solutions:
-
Steric and Electronic Control: The cyclization can occur at either of the two ortho positions to the amino group on the aniline ring. The outcome is generally controlled by both steric hindrance and the electronic effects of the substituents.[5]
-
Solution:
-
Steric Hindrance: A bulky substituent at one ortho position will generally direct the cyclization to the other, less hindered ortho position.
-
Electronic Effects: The influence of electron-donating or electron-withdrawing groups on the aniline ring can be complex. It is often necessary to experimentally screen different substituted anilines to achieve the desired regioselectivity.
-
-
-
Reaction Conditions: While less commonly reported to have a dramatic effect on regioselectivity compared to substrate control, reaction conditions can still play a role.
-
Solution: Systematically vary the reaction temperature and catalyst (if any) to see if it influences the isomeric ratio.
-
Q3: I am struggling with the purification of my quinolone product. It seems to be unstable on silica gel. What are my options?
A3: Quinolone derivatives, especially those with certain functional groups, can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.
Potential Causes and Solutions:
-
Acid Sensitivity: The quinolone nitrogen can be protonated by the acidic silanol groups on the silica surface, which can lead to degradation. Some quinolones are also sensitive to oxygen and water, especially in solution.[6]
-
Solution:
-
Alternative Stationary Phases: Try using a less acidic stationary phase like alumina (neutral or basic), or Florisil.[6] However, be aware that some compounds may still adhere strongly to alumina.[6]
-
Deactivated Silica: You can deactivate silica gel by treating it with a base like triethylamine or sodium bicarbonate before preparing your column.[6]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be a good alternative.[6]
-
Crystallization: If the crude product is a solid, recrystallization is often the best method to obtain pure material without decomposition.
-
Solvent Washing: For solids with different solubility profiles from the impurities, washing with appropriate solvents can be an effective purification method.[6]
-
Inert Atmosphere: If the compound is sensitive to air and moisture, performing purification steps like washing or column chromatography under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) may be necessary.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the Conrad-Limpach-Knorr and Gould-Jacobs syntheses of quinolones?
A1: Both are classical and powerful methods for quinolone synthesis, but they differ in their starting materials and the initial reaction steps.
-
Conrad-Limpach-Knorr Synthesis: This method involves the condensation of an aniline with a β-ketoester.[1][7] The reaction can be directed to form either a 4-quinolone (Conrad-Limpach, kinetically controlled) or a 2-quinolone (Knorr, thermodynamically controlled) by varying the reaction temperature.[7][8] The key intermediate is either a β-arylaminoacrylate (for 4-quinolones) or a β-ketoanilide (for 2-quinolones).[8]
-
Gould-Jacobs Reaction: This synthesis starts with an aniline and an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate).[9][10] The initial step is a Michael addition followed by cyclization and subsequent hydrolysis and decarboxylation to yield a 4-quinolone-3-carboxylic acid.[9] This method is particularly useful for synthesizing quinolones with a carboxylic acid group at the 3-position, a common feature in many antibacterial quinolones.[5]
Q2: How do different catalysts affect the yield and reaction conditions in quinolone synthesis?
A2: Catalysts can significantly improve the efficiency of quinolone synthesis, often allowing for milder reaction conditions and higher yields.
-
Acid/Base Catalysis: Many classical methods, like the Conrad-Limpach-Knorr and Friedlander syntheses, can be promoted by acids or bases.[11]
-
Transition Metal Catalysis: Modern methods frequently employ transition metal catalysts (e.g., palladium, copper, iron, gold) to facilitate C-N and C-C bond formations.[3][12]
-
Palladium catalysts have been used for carbonylative cyclizations to form 4-quinolones.[3][9]
-
Copper catalysts can mediate the cyclization of anilines with alkynes to produce 4-quinolones under mild conditions.[3][12]
-
Iron(III) catalysts have been shown to be effective in certain Conrad-Limpach type reactions.[3]
-
-
Nanocatalysts: The use of nanocatalysts is a growing area in green chemistry, offering high efficiency and recyclability. For example, ZnO/CNT has been used in solvent-free Friedlander condensations, and other nanocatalysts have achieved high yields in short reaction times.[13]
Q3: What are the most common solvents used for quinolone synthesis and what are their roles?
A3: The choice of solvent is critical and depends on the specific reaction.
-
High-Boiling Aromatic Solvents: Diphenyl ether is a classic solvent for high-temperature cyclizations in the Conrad-Limpach and Gould-Jacobs reactions, as it can reach the necessary high temperatures (around 250°C).[3][4]
-
Polar Aprotic Solvents: Solvents like DMF and DMSO are often used in modern, catalyst-driven reactions.[14][15] For instance, a nanocatalyst protocol achieved a 92% yield in DMF at 70°C.[14]
-
Alcohols: Ethanol is sometimes used as a solvent, particularly in the initial condensation steps of some syntheses.[13]
-
Solvent-Free Conditions: To align with the principles of green chemistry, some methods have been developed to run under solvent-free conditions, often with the aid of a catalyst.[13][15]
Data Presentation
Table 1: Effect of Catalyst on Quinolone Synthesis Yield
| Catalyst | Reaction Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DFNS/ZnTiO3 (nanocatalyst) | Not specified | DMF | 70 | 3 | 92 | [14] |
| ZnO/CNT (nanocatalyst) | Friedlander Condensation | Solvent-free | 100 | Not specified | up to 99 | [13] |
| Pd-NHC | Carbonylative Sonogashira Annulation | Not specified | 95 | Not specified | Good to Excellent | [3] |
| CuI | Intermolecular Cyclization | DCE | 120 | 12 | Good | [3] |
| Iron(III) Phosphate | Conrad-Limpach Reaction | Diphenyl ether | Reflux | Not specified | High | [3] |
| DMAP | Nucleophilic Substitution | Acetonitrile | Not specified | 10 days | 18 (w/o catalyst), higher with catalyst | [16] |
Table 2: Influence of Solvent on Conrad-Limpach Cyclization Yield
| Solvent | Boiling Point (°C) | Yield (%) | Reference |
| No Solvent | - | < 30 | [1] |
| Mineral Oil | >300 | up to 95 | [1] |
| Diphenyl Ether | 259 | High | [3] |
| 1,2,4-Trichlorobenzene | 214 | Good | [4] |
| 2-Nitrotoluene | 222 | Good | [4] |
| Toluene | 111 | No Product | [3] |
| Acetonitrile | 82 | No Product | [3] |
Experimental Protocols
Protocol 1: General Procedure for Gould-Jacobs Synthesis of a 4-Quinolone-3-Carboxylic Acid Ester
-
Condensation: Mix the appropriate aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).
-
Heat the mixture at 120°C for 1 hour. A crystalline solid should form upon cooling.[10]
-
Cyclization: Dissolve the obtained crystalline solid in a high-boiling solvent like diphenyl ether.
-
Reflux the solution for 2 hours.[10]
-
Isolation: After cooling the reaction mixture to room temperature, add diethyl ether to precipitate the product.
-
Filter the solid and recrystallize from a suitable solvent, such as DMF, to obtain the pure ester.[10]
-
Hydrolysis (Optional): To obtain the corresponding carboxylic acid, suspend the ester in 10% aqueous NaOH and reflux for 2 hours.
-
After cooling, acidify the mixture with concentrated HCl.
-
Filter the resulting precipitate and wash with water to yield the final 4-quinolone-3-carboxylic acid.[10]
Protocol 2: General Procedure for Conrad-Limpach Synthesis of a 4-Quinolone
-
Condensation: React the aniline (1 equivalent) with a β-ketoester (1 equivalent), often in the presence of an acid catalyst like a trace of HCl or H₂SO₄. This step is typically performed at a moderate temperature (e.g., below 100°C) to favor the formation of the β-arylaminoacrylate intermediate.
-
Cyclization: The crude intermediate is then added to a high-boiling inert solvent, such as mineral oil or diphenyl ether.
-
Heat the mixture to approximately 250°C to effect the thermal cyclization.[1] The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and dilute it with a solvent like hexane or ether to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by chromatography if the product is stable.
Visualizations
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. cibtech.org [cibtech.org]
- 11. jptcp.com [jptcp.com]
- 12. 4-Quinolone synthesis [organic-chemistry.org]
- 13. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 16. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in BQCA synthesis
Welcome to the technical support center for the synthesis of BQCA (1-(1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]triazole-6-carboxamide). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help identify and minimize byproducts during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via an amide coupling reaction between 1-phenyl-1H-pyrazole-4-carboxylic acid and 6-amino-1H-benzo[d]triazole. This reaction is commonly mediated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation and suppress side reactions.
Q2: What are the common byproducts observed in this compound synthesis?
A2: While specific byproducts for this compound synthesis are not extensively documented in publicly available literature, based on the general mechanism of amide coupling reactions using EDC/HOBt, several potential byproducts can be anticipated:
-
N-acylisourea: This is a highly reactive intermediate that can sometimes be isolated as a byproduct if it does not react completely with the amine.
-
Urea byproduct: EDC is converted into a water-soluble urea byproduct (1-(3-(dimethylamino)propyl)-3-ethylurea) during the reaction. While generally easy to remove during aqueous workup, residual amounts can contaminate the final product if purification is not thorough.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted 1-phenyl-1H-pyrazole-4-carboxylic acid and 6-amino-1H-benzo[d]triazole in the crude product.
-
Side products from HOBt: While HOBt is used to prevent side reactions, under certain conditions, it can form reactive esters that may lead to other minor impurities.
Q3: How can I identify these byproducts?
A3: A combination of analytical techniques is recommended for the identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of your this compound sample. By comparing the chromatogram of your product to that of a pure standard, you can identify the presence of impurities as separate peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is invaluable for determining the molecular weights of any byproducts, which provides crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main product and any significant impurities present in the sample.
Q4: What are the key experimental parameters to control for minimizing byproducts?
A4: Optimizing your reaction conditions is crucial for minimizing byproduct formation. Key parameters to consider include:
-
Stoichiometry of Coupling Reagents: Using a slight excess (typically 1.1-1.5 equivalents) of the coupling reagents (EDC and HOBt) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
-
Reaction Temperature: Amide coupling reactions are often carried out at room temperature. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of BQCA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Benzylquinolone Carboxylic Acid (BQCA).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] Ideally, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and reliability of the analytical method for this compound.
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The most common causes of peak tailing for an acidic compound like this compound in reversed-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the negatively charged (ionized) form of this compound's carboxylic acid group and active sites on the silica-based stationary phase, such as residual silanol groups.[2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound's carboxylic acid group, a significant portion of the this compound molecules will be in their ionized (anionic) form, leading to strong interactions with the stationary phase and causing peak tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet or within the stationary phase can create active sites that cause peak tailing. Physical degradation of the column bed can also be a cause.
-
Column Overload: Injecting too much this compound onto the column can saturate the stationary phase, leading to peak distortion, including tailing.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.
Q3: What is the pKa of this compound and why is it important for preventing peak tailing?
Troubleshooting Guide for Peak Tailing in this compound Analysis
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues in the HPLC analysis of this compound.
Step 1: Evaluate and Optimize Mobile Phase pH
The most likely cause of peak tailing for this compound is an inappropriate mobile phase pH, leading to the ionization of its carboxylic acid group.
Protocol: Mobile Phase pH Adjustment
-
Objective: To ensure this compound is in its non-ionized form.
-
Procedure:
-
Prepare a mobile phase with a pH between 2.5 and 3.5. This is well below the expected pKa of the carboxylic acid group of this compound.
-
Use a suitable buffer to maintain a stable pH. Phosphate or acetate buffers are common choices.[7][8] Ensure the buffer concentration is adequate (typically 10-25 mM) for robust pH control.[9]
-
Alternatively, an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) can be added to the aqueous portion of the mobile phase to achieve a low pH.[10][11]
-
-
Analysis: Inject the this compound standard and observe the peak shape. A significant improvement in peak symmetry is expected at a lower pH.
Step 2: Assess and Address Column-Related Issues
If adjusting the mobile phase pH does not resolve the peak tailing, the issue may be related to the column itself.
Protocol: Column Evaluation and Maintenance
-
Objective: To rule out column contamination, degradation, or inappropriate column chemistry as the cause of peak tailing.
-
Procedure:
-
Column Flushing: Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol) to remove any strongly retained contaminants.
-
Use of a Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample.
-
Column Replacement: If the column is old or has been used extensively with complex matrices, replace it with a new, high-quality C8 or C18 column. End-capped columns are specifically designed to minimize interactions with residual silanol groups and are recommended for analyzing acidic compounds.[1]
-
-
Analysis: After performing the maintenance steps or replacing the column, inject the this compound standard using the optimized mobile phase from Step 1.
Step 3: Investigate Other Potential Causes
If peak tailing persists, consider other factors related to the sample, injection, and HPLC system.
Protocol: Systematic Investigation of Other Parameters
-
Objective: To identify and eliminate other potential sources of peak tailing.
-
Procedure:
-
Sample Concentration and Injection Volume: Reduce the concentration of the this compound sample and/or the injection volume to rule out column overload.
-
Sample Solvent: Whenever possible, dissolve the this compound sample in the initial mobile phase to avoid solvent mismatch effects that can lead to peak distortion.
-
Extra-Column Volume: Check the HPLC system for any unnecessary lengths of tubing or fittings that could contribute to dead volume. Ensure all connections are properly made.
-
-
Analysis: Systematically make one change at a time and inject the this compound standard to observe the effect on peak shape.
Data Presentation
Table 1: Summary of Troubleshooting Steps and Expected Outcomes for this compound Peak Tailing
| Parameter Adjusted | Action | Expected Outcome on Peak Shape | Rationale |
| Mobile Phase pH | Decrease pH to 2.5-3.5 using a buffer or acidic modifier. | Significant improvement in peak symmetry. | Suppresses the ionization of the carboxylic acid group on this compound, reducing secondary interactions with the stationary phase.[12][13] |
| Column Condition | Flush with a strong solvent or replace the column. | Improved peak shape if the issue was contamination or degradation. | Removes contaminants that can act as active sites for secondary interactions. A new column ensures a uniform stationary phase. |
| Stationary Phase | Use an end-capped C8 or C18 column. | Reduced tailing compared to non-end-capped columns. | End-capping blocks residual silanol groups, minimizing their interaction with this compound.[1] |
| Sample Concentration | Dilute the sample. | Sharper, more symmetrical peaks. | Prevents overloading of the stationary phase. |
| Injection Volume | Decrease the injection volume. | Improved peak shape. | Reduces the mass of analyte loaded onto the column, preventing overload. |
| Sample Solvent | Dissolve the sample in the mobile phase. | Better peak shape. | Avoids solvent mismatch effects that can cause peak distortion. |
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing in this compound analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis and Purification of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
A1: Common impurities can arise from several stages of the synthesis, which typically involves a Gould-Jacobs type reaction followed by N-alkylation and hydrolysis. Potential impurities include:
-
Unreacted starting materials: Such as 4-methoxyaniline, diethyl ethoxymethylenemalonate, or the N-(4-methoxybenzyl)aniline intermediate.
-
Incomplete cyclization products: The intermediate diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate may not fully cyclize.[1][2]
-
Side products from the Gould-Jacobs reaction: High reaction temperatures can sometimes lead to the formation of regioisomers or other byproducts.[3][4]
-
Products of incomplete hydrolysis: The corresponding ethyl ester, ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, may be present if the final hydrolysis step is incomplete.
-
Decarboxylation products: Although less common under controlled hydrolysis conditions, some loss of the carboxylic acid group can occur.
Q2: What are the recommended initial purification methods for the crude product?
A2: For the initial purification of crude 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the following methods are recommended:
-
Recrystallization: This is often the most effective and straightforward method for removing most impurities. Suitable solvents include ethanol, dimethylformamide (DMF), or a mixture of solvents.[5]
-
Acid-Base Extraction: This technique is highly effective for separating the acidic target compound from neutral or basic impurities.[6][7][8] The carboxylic acid can be converted to its water-soluble salt with a weak base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.
Q3: How can I monitor the purity of my compound during the purification process?
A3: The purity of your compound can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. An appropriate C18 reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like TFA) can be used.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis
Symptoms:
-
TLC analysis of the crude product shows multiple spots.
-
The crude product is an oil or a non-crystalline solid.
-
The melting point of the crude product is broad and lower than the expected value.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction: The Gould-Jacobs cyclization or the subsequent hydrolysis may not have gone to completion. | Solution: Ensure optimal reaction conditions (temperature, time) for each step. For the Gould-Jacobs reaction, high temperatures (around 250 °C) are often necessary for the thermal cyclization.[1][3] For hydrolysis, ensure a sufficient amount of base and adequate reaction time. |
| Side Reactions: The high temperatures of the Gould-Jacobs reaction can lead to the formation of byproducts. | Solution: Carefully control the reaction temperature and time to minimize side reactions. Microwave-assisted synthesis can sometimes offer better control and improved yields.[3] |
| Presence of Unreacted Starting Materials: Starting materials may be carried through the synthesis. | Solution: Utilize an acid-base extraction to remove neutral or basic starting materials from the final acidic product.[8][9] |
Problem 2: Difficulty with Recrystallization
Symptoms:
-
The compound oils out during recrystallization.
-
No crystal formation upon cooling.
-
Low recovery of the purified product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent: The chosen solvent may be too good or too poor a solvent for the compound. | Solution: Perform a solvent screen with small amounts of the crude product to identify a suitable recrystallization solvent or solvent system (e.g., ethanol, DMF, acetic acid, or mixtures like ethanol/water). |
| Presence of Oily Impurities: Impurities may be inhibiting crystallization. | Solution: Attempt to remove oily impurities by first dissolving the crude product in a suitable solvent and washing with an immiscible solvent that preferentially dissolves the impurities. An initial acid-base extraction can also be very effective. |
| Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil. | Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Supersaturation: The solution may be supersaturated, preventing crystallization. | Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Problem 3: Inefficient Purification by Column Chromatography
Symptoms:
-
The compound streaks on the silica gel column.
-
Poor separation of the desired product from impurities.
-
Low recovery of the product from the column.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Interaction with Silica Gel: The carboxylic acid group can strongly interact with the acidic silica gel, leading to streaking. | Solution: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[5] |
| Inappropriate Eluent System: The polarity of the eluent may not be optimal for separation. | Solution: Develop a suitable eluent system using TLC. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., hexane/ethyl acetate, dichloromethane/methanol). |
| Compound Insolubility: The compound may be precipitating on the column. | Solution: Ensure the chosen eluent system is a good solvent for the compound at the concentration being loaded onto the column. |
| Use of Normal Phase Chromatography: For highly polar or ionizable compounds, reversed-phase chromatography may be more suitable. | Solution: Consider using a C18 reversed-phase column with a mobile phase such as water/acetonitrile or water/methanol, often with a small amount of acid (e.g., 0.1% TFA) to improve peak shape. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (a weak base). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2), which can be checked with litmus paper.[6]
-
Precipitation and Collection: The purified 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts, and then dry the product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol, DMF, acetic acid). Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table provides a hypothetical representation of purity improvement based on the described purification techniques. Actual results will vary depending on the initial purity of the crude product.
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Typical Recovery |
| Acid-Base Extraction | 75% | 90-95% | 80-90% |
| Recrystallization | 90% | >98% | 70-85% |
| Column Chromatography | 80% | >97% | 60-80% |
Visualizations
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. ablelab.eu [ablelab.eu]
- 4. d-nb.info [d-nb.info]
- 5. US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same - Google Patents [patents.google.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids. The content is designed to address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylic acids?
A1: The most widely employed method is the Gould-Jacobs reaction. This multi-step synthesis involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) or a similar malonic ester derivative to form a diethyl (anilinomethylene)malonate (DAMM) intermediate. This intermediate is then subjected to thermal cyclization, followed by saponification of the resulting ester and subsequent acidification to yield the desired carboxylic acid.[1][2][3]
Q2: What are the critical steps in the Gould-Jacobs reaction where side reactions are most likely to occur?
A2: The most critical step for side reactions is the high-temperature thermal cyclization of the diethyl (anilinomethylene)malonate intermediate.[4][5] Issues such as incomplete cyclization, formation of regioisomers, and decarboxylation are common at this stage. The initial condensation reaction can also present challenges, such as the formation of malondianilides at lower temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods can help in identifying the consumption of starting materials, the formation of the intermediate, and the appearance of the final product and any side products.
Troubleshooting Guide
Problem 1: Low yield of the desired 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with a significant amount of unreacted diethyl (anilinomethylene)malonate intermediate.
| Possible Cause | Suggested Solution |
| Incomplete Thermal Cyclization: The temperature of the cyclization step was too low, or the reaction time was insufficient.[5] | Increase the reaction temperature for the cyclization step. Common solvents for this step include Dowtherm A or diphenyl ether, which allow for high reflux temperatures (around 250 °C). Alternatively, consider using microwave heating, which can often reduce reaction times and improve yields.[5] Extend the reaction time and monitor the disappearance of the intermediate by TLC or HPLC. |
| Poor Heat Transfer: In larger scale reactions, inefficient stirring or uneven heating can lead to incomplete conversion. | Ensure vigorous stirring to maintain a homogeneous reaction mixture and uniform temperature throughout the reaction vessel. |
Problem 2: Formation of a mixture of isomeric products (e.g., 5- and 7-substituted quinolones).
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity: When using a meta-substituted aniline, the cyclization can occur at either of the two available ortho positions on the aniline ring, leading to a mixture of regioisomers.[6] The regioselectivity is influenced by both the steric and electronic properties of the substituent.[6] | The formation of a single isomer is often challenging. The ratio of isomers is dependent on the specific substituent on the aniline. It may be necessary to separate the isomers after the reaction using column chromatography or fractional crystallization. In some cases, exploring alternative synthetic routes like the Conrad-Limpach or Camps cyclization might offer better regioselectivity depending on the target molecule. |
Problem 3: The final product is missing the 3-carboxylic acid group.
| Possible Cause | Suggested Solution |
| Unwanted Decarboxylation: The high temperatures used for the thermal cyclization can sometimes lead to the decarboxylation of the 3-carboxylic acid group.[4][5] | Carefully control the temperature and reaction time of the cyclization. Avoid unnecessarily high temperatures or prolonged heating. If decarboxylation is a persistent issue, it might be beneficial to perform a thorough optimization study to find the minimum temperature and time required for complete cyclization. |
| Harsh Saponification/Acidification Conditions: While less common for the 3-carboxy group, extreme pH and high temperatures during the final workup steps could potentially contribute to some decarboxylation. | Perform the saponification and subsequent acidification under milder conditions (e.g., lower temperatures). |
Problem 4: Formation of a significant amount of a high-molecular-weight, insoluble material.
| Possible Cause | Suggested Solution |
| Polymerization/Dimerization: At very high temperatures, the intermediates or products may undergo polymerization or other decomposition pathways. | Optimize the cyclization temperature to the lowest effective point. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to complex byproducts. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (anilinomethylene)malonate (DAMM)
-
In a round-bottom flask, combine one equivalent of the desired aniline and a slight excess (1.05 to 1.1 equivalents) of diethyl ethoxymethylenemalonate (DEEMM).
-
Heat the mixture, with stirring, at a temperature of 100-120 °C for 1-2 hours. The reaction can often be performed neat (without solvent).
-
Monitor the reaction by TLC until the aniline starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will often crystallize upon cooling.
-
Recrystallize the solid product from a suitable solvent such as ethanol or hexane to obtain the pure DAMM intermediate.
Protocol 2: Thermal Cyclization to Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Add the diethyl (anilinomethylene)malonate intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (typically around 250 °C) with vigorous stirring.
-
Maintain the reflux for 30 minutes to 2 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the formation of the cyclized product.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solvent.
-
Collect the solid product by filtration and wash it with a low-boiling point solvent like hexane to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 3: Saponification and Acidification
-
Suspend the crude ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate in a 1-2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of the saponification.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Slowly acidify the clear filtrate with a 2-4 M solution of hydrochloric acid with stirring. The desired carboxylic acid will precipitate out of the solution.
-
Continue adding acid until the pH of the solution is between 2 and 4.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove any residual acid and salts, and dry under vacuum to yield the final 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Visualizations
Caption: The main reaction pathway of the Gould-Jacobs synthesis.
Caption: Common side reactions in the synthesis pathway.
References
Technical Support Center: Scaling Up the Synthesis of Benzyl Quinolone Carboxylic Acid
Welcome to the technical support center for the synthesis of Benzyl Quinolone Carboxylic Acid (BQCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Benzyl Quinolone Carboxylic Acid?
A1: The most common synthetic route involves a three-step process:
-
Gould-Jacobs Reaction: Formation of the quinolone core by reacting an aniline derivative with an alkoxymethylenemalonate ester.
-
N-Benzylation: Introduction of the benzyl group at the nitrogen of the quinolone ring.
-
Hydrolysis: Conversion of the ester group to a carboxylic acid to yield the final product.
Q2: What are the critical parameters to control during the Gould-Jacobs reaction for quinolone synthesis?
A2: The Gould-Jacobs reaction is typically the most challenging step. Critical parameters include:
-
Temperature: High temperatures, often exceeding 250 °C, are required for the thermal cyclization.
-
Reaction Time: The duration of heating needs to be optimized to ensure complete cyclization without causing degradation of the product.
-
Solvent: High-boiling point, inert solvents like diphenyl ether or Dowtherm A are commonly used to achieve the necessary reaction temperatures.
-
Substrate Electronics: The reaction is most effective with anilines bearing electron-donating groups at the meta-position.[1]
Q3: Are there alternative methods to thermal heating for the Gould-Jacobs reaction?
A3: Yes, microwave-assisted synthesis has been shown to be an effective alternative. It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[2][3]
Q4: What are the common challenges during the N-benzylation step?
A4: Common challenges include incomplete reaction, side reactions, and purification of the product from unreacted starting materials and byproducts. The choice of base and solvent is crucial for achieving high conversion and selectivity.
Q5: Which conditions are best for the final ester hydrolysis?
A5: Alkaline hydrolysis using a base like sodium hydroxide is generally preferred over acidic hydrolysis.[4][5] This method is typically faster, irreversible, and can simplify product isolation as the carboxylate salt is often easily separated.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Gould-Jacobs Reaction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete cyclization | Insufficient temperature or reaction time. | Gradually increase the reaction temperature in increments of 10-20 °C. Optimize the reaction time by monitoring the reaction progress using TLC or HPLC. Consider using a higher boiling point solvent. |
| Product degradation | Excessive temperature or prolonged reaction time. | Perform a time-course study to find the optimal heating duration. If degradation persists, consider using a microwave reactor for more controlled and rapid heating. |
| Formation of regioisomers | Use of an asymmetrically substituted aniline. | This is an inherent challenge of the Gould-Jacobs reaction. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer. |
| Low yield despite complete conversion | Mechanical losses during workup or purification. | Optimize the workup procedure to minimize transfers. Ensure the pH is correctly adjusted during extraction and precipitation steps. |
Problem 2: Issues with N-Benzylation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficiently strong base or low reaction temperature. | Consider using a stronger base such as sodium hydride. Gently heating the reaction mixture may also improve the reaction rate. |
| Formation of O-benzylated byproduct | The hydroxyl group on the quinolone ring can also be benzylated. | Use of a non-polar aprotic solvent can favor N-alkylation. Careful control of stoichiometry and reaction temperature can also minimize this side reaction. |
| Difficulty in purification | Similar polarity of starting material and product. | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
Problem 3: Incomplete Ester Hydrolysis
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material after prolonged reaction time | Steric hindrance around the ester group. | Increase the concentration of the base (e.g., from 2N to 4N NaOH). Consider using a co-solvent like methanol or THF to improve the solubility of the ester in the aqueous base.[6] |
| Product decomposition | The product may be unstable under harsh basic conditions. | Perform the hydrolysis at a lower temperature for a longer period. Carefully monitor the reaction and work it up as soon as the starting material is consumed. |
| Difficulty in precipitating the final product | The carboxylic acid is soluble in the reaction mixture. | Carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid to induce precipitation. Cooling the solution in an ice bath can also aid precipitation. |
Data Presentation
Table 1: Comparison of Gould-Jacobs Reaction Conditions
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 250-300 °C | 250-300 °C |
| Reaction Time | Several hours | 5-30 minutes |
| Solvent | Diphenyl ether, Dowtherm A | Often solvent-free or in a high-boiling polar solvent |
| Typical Yield | Moderate to good | Good to excellent |
| Scale-up Consideration | Requires specialized high-temperature equipment. | Specialized microwave reactors are needed for large-scale synthesis. |
Table 2: Hydrolysis Reaction Parameters
| Parameter | Acidic Hydrolysis (e.g., HCl) | Alkaline Hydrolysis (e.g., NaOH) |
| Reversibility | Reversible | Irreversible |
| Reaction Time | Can be slow | Generally faster |
| Product Isolation | Requires extraction of the carboxylic acid. | The carboxylate salt often precipitates, simplifying isolation. |
| Typical Yield | Variable | Often high (e.g., ~92% reported for a similar quinolone).[4] |
| Scale-up Consideration | Corrosive nature of strong acids requires specialized equipment. | Exothermic reaction that requires careful temperature control during scale-up. |
Experimental Protocols
Step 1: Gould-Jacobs Reaction - Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Initial Condensation: Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is evolved during this step.
-
Cyclization: Add a high-boiling solvent such as diphenyl ether. Heat the reaction mixture to 250 °C and maintain this temperature for 30-60 minutes.
-
Workup: Cool the reaction mixture to room temperature. The product will often precipitate. Add a non-polar solvent like hexane to facilitate further precipitation.
-
Purification: Collect the solid product by filtration, wash with hexane, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: N-Benzylation - Synthesis of Ethyl 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in a dry aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a suitable base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution), and stir the mixture for 30 minutes at room temperature.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Alkaline Hydrolysis - Synthesis of 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask, suspend ethyl 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Hydrolysis: Heat the mixture to reflux (approximately 100 °C) and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature. If any solid is present, filter the mixture.
-
Precipitation: Carefully acidify the filtrate with a mineral acid (e.g., 2N HCl) to a pH of approximately 4-5. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove any salts, and dry under vacuum to yield the final product.
Mandatory Visualizations
References
Technical Support Center: Crystallization of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and provides systematic solutions.
Problem: The compound does not dissolve in the chosen solvent.
-
Is the solvent appropriate?
-
Answer: The solubility of quinolone derivatives can vary significantly. Common solvents for the crystallization of quinolone-3-carboxylic acids include alcohols (methanol, ethanol), acetone, ethyl acetate, and aqueous solutions at specific pH values.[1][2] For compounds with aromatic moieties, solvents like toluene may also be effective. It is recommended to perform a solvent screening to identify a suitable solvent or solvent mixture.
-
-
Is the temperature high enough?
-
Answer: Most compounds exhibit increased solubility at higher temperatures. Ensure you are heating the solvent to its boiling point while dissolving the compound. Use a condenser to prevent solvent loss during heating.
-
-
Is more solvent needed?
-
Answer: You may not be using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture until the compound fully dissolves. Note the volume of solvent used to avoid excessive dilution, which can hinder crystallization upon cooling.
-
Problem: The compound "oils out" instead of crystallizing.
-
Is the cooling rate too fast?
-
Answer: Rapid cooling can lead to the formation of an oil (a supersaturated liquid) instead of crystals. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
-
Is the solution too concentrated?
-
Answer: A highly concentrated solution can sometimes "crash out" as an oil. Try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then cool it slowly.
-
-
Is the solvent appropriate?
-
Answer: The choice of solvent can influence oiling out. If the problem persists, consider a different solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures might be beneficial.
-
Problem: No crystals form upon cooling.
-
Is the solution supersaturated?
-
Answer: Crystal formation requires a supersaturated solution. If the solution is too dilute, crystals will not form. You can induce supersaturation by slowly evaporating some of the solvent or by adding an anti-solvent.
-
-
Is nucleation being induced?
-
Answer: Sometimes, crystal growth needs to be initiated. This can be done by scratching the inside of the flask with a glass rod (be careful not to break the glass) or by adding a seed crystal of the compound.
-
-
Is the compound sufficiently pure?
-
Answer: Impurities can sometimes inhibit crystallization. If you suspect the presence of impurities, consider purifying the compound by other means (e.g., chromatography) before attempting crystallization.
-
Problem: The crystal yield is low.
-
Was the compound fully dissolved?
-
Answer: If the compound was not completely dissolved in the hot solvent, the yield will be reduced. Ensure complete dissolution before cooling.
-
-
Was the solution cooled sufficiently?
-
Answer: To maximize the yield, the solution should be cooled to a low temperature (e.g., in an ice bath) to decrease the solubility of the compound.
-
-
Was too much solvent used?
-
Answer: Using an excessive amount of solvent will result in a significant portion of the compound remaining dissolved in the mother liquor, thus reducing the yield. Use the minimum amount of hot solvent required for complete dissolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the crystallization of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
A1: Based on the general solubility of quinolone derivatives, good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, acetone, ethyl acetate.
-
Mixed Solvents: Ethanol/water, acetone/water, toluene/heptane. The presence of the carboxylic acid and quinolone nitrogen suggests that the pH of the solution will significantly impact solubility. Therefore, aqueous solutions with adjusted pH could also be effective.
Q2: How does pH affect the crystallization of this compound?
A2: 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (quinoline nitrogen) functionalities.
-
Low pH (acidic): The quinolone nitrogen will be protonated, increasing the solubility in aqueous media.
-
High pH (basic): The carboxylic acid will be deprotonated to a carboxylate, also increasing aqueous solubility. Crystallization is most likely to occur at a pH close to the isoelectric point of the molecule, where its aqueous solubility is at a minimum. The optimal pH for crystallization needs to be determined experimentally. For similar compounds like ciprofloxacin, pH adjustment is a key step in purification and crystallization.[3][4]
Q3: What is a suitable temperature for the crystallization process?
A3: A general approach is to dissolve the compound in the chosen solvent at its boiling point and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath (0-4 °C) to maximize crystal formation. The exact temperatures will depend on the chosen solvent system and the solubility profile of the compound.
Q4: How can I improve the purity of my crystals?
A4: To improve purity:
-
Ensure slow crystal growth, as rapid crystallization can trap impurities within the crystal lattice.
-
Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.
-
If the purity is still low, a second recrystallization step may be necessary.
Q5: What is the importance of polymorphism in the crystallization of this compound?
A5: Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which are critical in drug development. It is important to control the crystallization conditions (solvent, temperature, cooling rate) to consistently produce the desired polymorph. Characterization of the crystalline form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is highly recommended.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Place a small amount (e.g., 10-20 mg) of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, water, toluene) dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the compound dissolves completely.
-
Allow the test tubes that showed good solubility at high temperatures and poor solubility at room temperature to cool down.
-
Observe for crystal formation. The best solvents will dissolve the compound when hot and yield a good amount of crystals upon cooling.
Protocol 2: Single Solvent Recrystallization
-
In an Erlenmeyer flask, add the crude 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Add a small amount of the chosen solvent (from the solvent screening) and heat the mixture to boiling with stirring.
-
Continue adding the solvent in small portions until the compound is completely dissolved.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Mixed Solvent Recrystallization
-
Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at its boiling point.
-
Slowly add a "poor" solvent (an anti-solvent, in which the compound is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect and dry the crystals as described in the single solvent protocol.
Data Presentation
Table 1: Common Solvents for Crystallization of Quinolone Derivatives
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol | Polar Protic | 65, 78 | Good for compounds with H-bonding capabilities.[5] |
| Ketones | Acetone | Polar Aprotic | 56 | A versatile solvent, often used in mixtures with water or hexane.[6] |
| Esters | Ethyl Acetate | Moderately Polar | 77 | Good for compounds of intermediate polarity. |
| Ethers | Tetrahydrofuran (THF) | Moderately Polar | 66 | Can be a good solvent for a range of polarities. |
| Aromatic Hydrocarbons | Toluene | Nonpolar | 111 | Useful for less polar compounds. |
| Alkanes | Hexane, Heptane | Nonpolar | 69, 98 | Often used as anti-solvents. |
| Water | - | Highly Polar | 100 | Solubility is highly pH-dependent for ionizable compounds.[1] |
Visualizations
Caption: Workflow for optimizing the crystallization process.
Caption: Potential intermolecular interactions in crystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 3. CN113061110A - Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof - Google Patents [patents.google.com]
- 4. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
BQCA Bioassay Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in B-Catenin Activated (BQCA) bioassays, such as the TOP/FOP-Flash assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Issue: No or Very Low Luciferase Signal
-
Question: I am not detecting any or a very low luciferase signal in my this compound assay. What could be the problem?
-
Answer: This is a common issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are cell health, transfection efficiency, and the assay reagents themselves. A systematic approach to troubleshooting is recommended to pinpoint the source of the problem.
Troubleshooting Steps:
-
Cell Health and Confluency: Ensure cells are healthy, within a low passage number, and were plated at the optimal density. For HEK293T cells in a 96-well plate, a seeding density of 25,000 to 40,000 cells per well is often recommended.[1] Overly confluent cells may transfect poorly.
-
Plasmid DNA Quality and Quantity: Use high-quality, endotoxin-free plasmid DNA for transfection.[2] Verify the concentration and integrity of your TOP-Flash/FOP-Flash and Renilla luciferase plasmids. The ratio of the experimental reporter to the control reporter is also critical; ratios of 10:1 to 50:1 (experimental:control) are good starting points.[2]
-
Transfection Reagent and Protocol: Optimize the transfection protocol for your specific cell line. Ensure the transfection reagent is not expired and has been stored correctly. The ratio of DNA to transfection reagent is a critical parameter to optimize.
-
Assay Reagents: Check the expiration dates and storage conditions of your luciferase assay reagents. Prepare fresh lysis buffer and luciferase substrate solutions.
-
Luminometer Settings: Confirm that the correct filters and reading parameters are set on the luminometer. Ensure the instrument is functioning correctly by running a positive control or a manufacturer-provided test plate.
-
Promoter Strength: For certain applications, a very weak promoter driving the reporter gene might result in a low signal. Consider if a stronger promoter is appropriate for your experimental goals.[2]
-
2. Issue: High Background Signal
-
Question: My negative control (FOP-Flash or untreated TOP-Flash) wells show a high luciferase signal. What could be causing this?
-
Answer: High background can obscure the true signal from your experimental conditions and is often due to issues with the reporter plasmids, cell line, or assay conditions.
Troubleshooting Steps:
-
FOP-Flash Control: The FOP-Flash plasmid, which contains mutated TCF/LEF binding sites, should have very low activity.[3][4] If you observe a high signal from FOP-Flash, it could indicate a problem with the plasmid itself or non-specific activation of the minimal promoter.
-
Cell Line Issues: Some cell lines may have high endogenous Wnt/β-catenin signaling. Ensure you are using a cell line appropriate for this assay (HEK293T, for example, is commonly used).
-
Cross-Contamination: Be meticulous with your pipetting to avoid cross-contamination between wells, especially from positive control wells with high luciferase expression.
-
Plate Type: Use opaque, white-walled plates for luminescence assays to minimize well-to-well crosstalk.[2]
-
Lysis Buffer: Incomplete cell lysis can sometimes contribute to background. Ensure complete lysis by following the manufacturer's protocol.
-
Reagent Contamination: Contamination of your assay reagents with ATP or other luminescent compounds can lead to a high background.
-
3. Issue: High Signal/Saturation
-
Question: The luciferase readings in my positive control or treated wells are extremely high and may be saturating the detector. What should I do?
-
Answer: While a strong signal is desirable, a saturated signal is not quantitative. This issue typically arises from having too much luciferase enzyme present.
Troubleshooting Steps:
-
Reduce Plasmid DNA: The most common cause of signal saturation is transfecting too much reporter plasmid.[2] Reduce the amount of TOP-Flash plasmid used in your transfections.
-
Decrease Cell Number: A lower cell number per well will result in less overall luciferase expression.
-
Luminometer Settings: Some luminometers have adjustable sensitivity or gain settings that can be lowered to accommodate a strong signal.
-
Dilute Lysate: If you are still observing saturation, you can dilute the cell lysate before adding the luciferase substrate. However, be aware that this will also dilute the Renilla luciferase, so ensure the signal remains in the linear range of the instrument.
-
Promoter Strength: A very strong constitutive promoter (like CMV) driving your reporter can lead to excessively high expression.[2]
-
4. Issue: High Variability Between Replicates
-
Question: I am seeing significant variability between my technical or biological replicates. How can I improve the consistency of my this compound assay?
-
Troubleshooting Steps:
-
Pipetting Accuracy: Luciferase assays are highly sensitive to small volume changes.[2] Use calibrated pipettes and be meticulous with your pipetting technique. Creating master mixes for transfections and reagent additions can help ensure consistency across wells.[2]
-
Cell Seeding: Ensure a uniform cell density across all wells of your plate. After seeding, gently rock the plate in a cross pattern to evenly distribute the cells.
-
Transfection Consistency: Variations in transfection efficiency between wells are a major source of variability. Follow the transfection protocol precisely for each well.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth and assay performance. To minimize this "edge effect," consider not using the outermost wells for your experimental samples and instead filling them with sterile water or media.
-
Incomplete Lysis: Ensure uniform and complete cell lysis in all wells.
-
Time Delays: For flash-type luciferase assays, the signal can decay rapidly. If you are not using a luminometer with automatic injectors, the time between adding the substrate and reading the luminescence must be kept as consistent as possible between wells.[5] Using a "glow-type" luciferase assay with a more stable signal can help mitigate this issue.[5]
-
Data Presentation: Quantitative Assay Parameters
The following tables provide a summary of typical quantitative parameters for this compound bioassays performed in HEK293T cells. Note that these values are approximate and should be optimized for your specific experimental conditions.
Table 1: Recommended Cell Seeding Densities for HEK293T Cells
| Plate Format | Seeding Density (cells/well) |
| 96-well | 25,000 - 40,000[1] |
| 48-well | 50,000 - 80,000 |
| 24-well | 100,000 - 160,000 |
| 12-well | 200,000 - 320,000 |
| 6-well | 400,000 - 640,000 |
Table 2: Example Transfection Parameters for a 96-well Plate
| Component | Amount per Well |
| TOP-Flash or FOP-Flash Plasmid | 50 - 100 ng |
| Renilla Luciferase Plasmid | 5 - 10 ng |
| Transfection Reagent (e.g., Lipofectamine 3000) | 0.2 - 0.3 µL |
| Total Transfection Volume | 100 µL |
Table 3: Interpreting Relative Light Unit (RLU) Ratios
| Condition | Expected Firefly/Renilla RLU Ratio (Fold Change over FOP-Flash) | Interpretation |
| FOP-Flash (Negative Control) | ~1 | Baseline, non-specific promoter activity.[3][4] |
| TOP-Flash (Unstimulated) | 1 - 5 | Basal Wnt/β-catenin signaling in the cell line. |
| TOP-Flash + Wnt3a (Positive Control) | 10 - 100+ | Strong activation of the Wnt/β-catenin pathway. |
| TOP-Flash + Test Compound (Agonist) | > Basal | The compound activates the Wnt/β-catenin pathway. |
| TOP-Flash + Wnt3a + Test Compound (Antagonist) | < Positive Control | The compound inhibits Wnt3a-induced pathway activation. |
Experimental Protocols
Detailed Methodology for a this compound (TOP/FOP-Flash) Dual-Luciferase Reporter Assay
This protocol is adapted for HEK293T cells in a 96-well plate format.
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 30,000 cells per well in a 96-well, white-walled, clear-bottom plate in a final volume of 100 µL of culture medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
Day 2: Transfection
-
Prepare the following DNA-transfection reagent complexes in sterile microcentrifuge tubes for each well. It is highly recommended to prepare a master mix.
-
Tube A: Dilute 80 ng of TOP-Flash (or FOP-Flash) plasmid and 8 ng of Renilla luciferase plasmid in 10 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute 0.25 µL of a suitable transfection reagent (e.g., Lipofectamine 3000) in 10 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add 20 µL of the transfection complex to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Day 3: Treatment
-
Carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing your test compounds or controls (e.g., Wnt3a conditioned medium as a positive control).
-
Incubate at 37°C in a 5% CO2 incubator for the desired treatment period (typically 16-24 hours).
Day 4: Luciferase Assay
-
Equilibrate the luciferase assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a plate shaker for 15 minutes at room temperature to ensure complete lysis.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luciferase activity, followed by injection of 100 µL of Stop & Glo® Reagent and measurement of Renilla luciferase activity.
-
Analyze the data by first calculating the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency. Then, calculate the fold change in activity relative to the appropriate control (e.g., FOP-Flash or unstimulated TOP-Flash).
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: this compound dual-luciferase assay experimental workflow.
Caption: Troubleshooting decision tree for this compound assays.
References
Validation & Comparative
A Comparative Analysis: 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the Context of Quinolone Antibiotics
This guide provides a comparative overview of the synthetic quinolone, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, relative to established quinolone antibiotics. The comparison is framed within the context of the broader class of quinolones, focusing on their mechanism of action, antibacterial efficacy, and the standard experimental protocols used for their evaluation.
While specific experimental data for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not extensively available in public literature, this guide establishes a framework for its evaluation by presenting data for widely-used fluoroquinolones like Ciprofloxacin and Levofloxacin.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics are bactericidal agents that function by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[2][4]
-
DNA Gyrase: Primarily found in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, which is vital for relieving the torsional strain that occurs during DNA unwinding.[5]
-
Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells.[4]
By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[3] This leads to an accumulation of double-strand DNA breaks, which arrests DNA replication and ultimately triggers bacterial cell death.[1][4]
Comparative Performance Data
The efficacy of an antibiotic is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Lower MIC values indicate higher potency. The inhibitory concentration 50 (IC₅₀) is used to measure the potency of a compound in inhibiting a specific enzyme, such as DNA gyrase or topoisomerase IV.
The following table summarizes representative data for established fluoroquinolones. Data for the target compound, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is designated as "Not Available (N/A)" due to its absence in the surveyed public-domain literature.
| Compound | Target Organism | MIC (μg/mL) | Target Enzyme | IC₅₀ (μM) | Reference |
| 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | E. coli | N/A | DNA Gyrase | N/A | - |
| S. aureus | N/A | Topoisomerase IV | N/A | - | |
| Ciprofloxacin | E. coli | 0.004 - 0.015 | DNA Gyrase | < 0.5 | [6] |
| S. aureus (MSSA) | 0.12 - 0.5 | Topoisomerase IV | 1.5 - 5 | [6][7] | |
| Levofloxacin | E. coli | 0.015 - 0.06 | DNA Gyrase | ~ 0.8 | [8] |
| S. aureus (MSSA) | 0.12 - 1 | Topoisomerase IV | ~ 3.0 | [7] | |
| S. pneumoniae | 0.5 - 1 | Topoisomerase IV | ~ 4.0 | [6] |
Experimental Evaluation Workflow
The preclinical evaluation of a novel quinolone antibiotic follows a standardized discovery and development pipeline. The process begins with synthesis, followed by a cascade of in vitro assays to determine antibacterial activity, mechanism of action, and potential toxicity before proceeding to more complex studies.
Experimental Protocols
The following are standardized protocols for the key experiments cited in the evaluation of quinolone antibiotics.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
-
Preparation: A two-fold serial dilution of the test compound (e.g., starting from 64 µg/mL down to 0.06 µg/mL) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[9][10]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]
-
Controls: A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included on each plate.[9]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[9]
-
Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9]
This assay measures the ability of a compound to inhibit the enzymatic activity of DNA gyrase (supercoiling) or topoisomerase IV (relaxation or decatenation).[12][13]
-
Reaction Mixture: A reaction mixture is prepared containing assay buffer, ATP, a DNA substrate (supercoiled plasmid for relaxation assays or catenated DNA for decatenation assays), and varying concentrations of the test compound.[14][15]
-
Enzyme Addition: A fixed amount of purified DNA gyrase or topoisomerase IV enzyme is added to the mixture to initiate the reaction.[14][15]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).[14]
-
Termination: The reaction is stopped by adding a stop solution (containing SDS and proteinase K) or by adding a loading dye and immediately proceeding to electrophoresis.[14]
-
Analysis: The reaction products are resolved using agarose gel electrophoresis. The different forms of DNA (e.g., supercoiled, relaxed, decatenated) migrate at different rates. The concentration of the compound that inhibits 50% of the enzymatic activity (IC₅₀) is determined by quantifying the band intensities on the gel.[14]
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[16][17]
-
Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Cells are incubated for a specified duration (e.g., 24-72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to each well to a final concentration of 0.5 mg/mL. The plate is incubated for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[16] A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve these crystals.[17]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[17] The intensity of the color is directly proportional to the number of viable cells. The CC₅₀ (cytotoxic concentration 50%) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 9. google.com [google.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. inspiralis.com [inspiralis.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Landscape of STAT3 Inhibition: A Comparative Analysis for Researchers
A critical clarification for the research community: Benzylquinolone carboxylic acid (BQCA) is a selective allosteric modulator of the M1 muscarinic acetylcholine receptor and not a direct inhibitor of the STAT3 signaling pathway. [1] This guide will therefore focus on providing a comparative analysis of well-characterized STAT3 inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and inflammation.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a pivotal role in the initiation and progression of numerous human cancers. Its constitutive activation promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it a highly attractive target for therapeutic intervention. The landscape of STAT3 inhibitors is diverse, encompassing small molecules, peptides, and oligonucleotides that target various domains of the STAT3 protein or its upstream activators. This guide provides a comparative overview of prominent STAT3 inhibitors, presenting key quantitative data, detailed experimental protocols, and a visualization of the STAT3 signaling pathway.
Quantitative Comparison of Known STAT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known STAT3 inhibitors across different assays and cell lines. This data provides a snapshot of their relative potencies.
| Inhibitor | Target Domain/Mechanism | Assay Type | Cell Line/System | IC50 | Reference |
| Stattic | SH2 Domain | Cell-free | - | 5.1 µM | [2] |
| S3I-201 (NSC 74859) | SH2 Domain | Cell-free | - | 86 µM | [2][3] |
| Cryptotanshinone | STAT3 Phosphorylation (Tyr705) | Cell-free | - | 4.6 µM | [2][3] |
| WP1066 | JAK2/STAT3 | Cell-based | HEL cells | 2.43 µM (STAT3) | [2][3] |
| Niclosamide | STAT3 Dimerization/Nuclear Translocation | Cell-based | HeLa cells | 0.25 µM | [3] |
| C188-9 (TTI-101) | SH2 Domain | Binding Assay | - | Kd = 4.7 nM | [2][3] |
| YY002 | SH2 Domain (dual Tyr705/Ser727 inhibition) | Cell-based | Pancreatic cancer cells | 3-11 nM | [4][5] |
The STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated on a critical tyrosine residue (Tyr705), leading to its homodimerization, nuclear translocation, and subsequent regulation of target gene expression.
Experimental Protocols
Accurate evaluation of STAT3 inhibitors requires robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the activity of these compounds.
STAT3 Luciferase Reporter Assay
This cell-based assay is used to measure the transcriptional activity of STAT3.
Principle: Cells are co-transfected with a plasmid containing a firefly luciferase gene under the control of a STAT3-responsive promoter and a control plasmid expressing Renilla luciferase for normalization. Inhibition of STAT3 signaling results in a decrease in firefly luciferase expression.
Protocol:
-
Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of the test inhibitor.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-dependent luciferase expression.
-
Lysis and Luminescence Measurement: After an appropriate incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.[4]
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This in vitro assay is used to identify inhibitors that directly bind to the STAT3 SH2 domain and disrupt its interaction with phosphorylated peptides.
Principle: A fluorescently labeled phosphopeptide that binds to the STAT3 SH2 domain is used. When the peptide is bound to the larger STAT3 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. If an inhibitor displaces the labeled peptide, the smaller, faster-tumbling peptide will have a low polarization value.
Protocol:
-
Reagents: Recombinant STAT3 protein, a fluorescently labeled phosphotyrosine peptide (e.g., GpYLPQTV-NH2), and the test inhibitor.
-
Assay Setup: In a microplate, combine the recombinant STAT3 protein and the fluorescently labeled peptide.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to calculate the IC50 value.
Conclusion
The development of potent and selective STAT3 inhibitors remains a significant goal in cancer therapy. While a direct comparison involving this compound is not scientifically valid due to its distinct mechanism of action, the analysis of established STAT3 inhibitors reveals a range of potencies and mechanisms. Researchers are encouraged to utilize the provided data and protocols to guide their own investigations into this critical oncogenic pathway. The continued exploration of novel chemical scaffolds and therapeutic strategies targeting STAT3 holds great promise for the future of cancer treatment.
References
Validating the Anticancer Potential of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Comparative In Vitro Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the in vitro anticancer activity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Due to the limited publicly available data on this specific molecule, this guide presents a comprehensive overview of the methodologies and expected outcomes based on the performance of structurally related quinoline derivatives and established anticancer agents.
Comparative Analysis of Anticancer Activity
Table 1: Comparative Cytotoxicity (IC50) of Quinolone Derivatives and Standard Chemotherapeutics
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Quinolone Derivatives (Examples) | |||
| 1-(4-chlorobenzyl)-6-methyl-4-oxo-1,4-dihydro-quinolin-3-carboxylic acid pyridin-2-ylamide | Not Specified | >92.5% inhibition at 50 µM | [1] |
| Ciprofloxacin Derivative 4 | U-87 Glioblastoma | 1.2 | [2] |
| Ciprofloxacin Derivative 4 | MCF-7 Breast Cancer | 10.58 | [2] |
| Ciprofloxacin Derivative 4 | A549 Lung Cancer | 29.4 | [2] |
| Thiazoloquinolone Carboxylic Acid (Compound A) | Not Specified | Favorable preclinical profile | [3] |
| Standard Chemotherapeutic Drugs | |||
| Doxorubicin | MCF-7 Breast Cancer | 0.5 - 2.0 | General Knowledge |
| Doxorubicin | A549 Lung Cancer | 0.1 - 0.5 | General Knowledge |
| Cisplatin | MCF-7 Breast Cancer | 5 - 20 | [2] |
| Cisplatin | A549 Lung Cancer | 2 - 10 | [2] |
| Etoposide | MCF-7 Breast Cancer | 1 - 10 | General Knowledge |
| Etoposide | A549 Lung Cancer | 1 - 5 | General Knowledge |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Experimental Protocols for In Vitro Validation
To ascertain the anticancer activity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a series of standardized in vitro assays are recommended.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of the test compound.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, p53, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and potential mechanisms of action, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Experimental workflow for in vitro validation.
Caption: PI3K/Akt signaling pathway inhibition.
Caption: MAPK/ERK signaling pathway inhibition.
Caption: p53-mediated apoptosis pathway.
Conclusion
While direct experimental evidence for the anticancer activity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is pending, the established cytotoxicity of related quinolone derivatives suggests its potential as a promising anticancer agent. The experimental protocols and comparative data provided in this guide offer a robust framework for its in vitro validation. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, elucidating its effects on apoptosis and the cell cycle, and identifying the specific signaling pathways it modulates. Such investigations are crucial for advancing this compound through the drug discovery pipeline.
References
A Comparative Analysis of Quinolone Antibacterial Efficacy: The Case of Ciprofloxacin
An important clarification: Initial exploration for a direct efficacy comparison between BQCA (Benzyl quinolone carboxylic acid) and ciprofloxacin revealed that this compound is not an antibacterial agent. Instead, it is a potent and selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor, primarily researched for its potential in treating cognitive symptoms associated with neurological disorders. Therefore, a direct comparison of their antibacterial efficacies is not scientifically valid.
This guide will now focus on providing a comprehensive overview of the antibacterial efficacy of ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic. This information is intended for researchers, scientists, and drug development professionals interested in understanding the performance of this key antimicrobial agent.
Ciprofloxacin: An Overview of Antibacterial Activity
Ciprofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy has established it as a critical therapeutic option for various infectious diseases.
Mechanism of Action
Ciprofloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, ciprofloxacin effectively disrupts bacterial cell division and leads to bacterial cell death. This targeted action on bacterial enzymes, with significantly less effect on their mammalian counterparts, accounts for its selective toxicity.
Quantitative Assessment of Ciprofloxacin Efficacy
The in vitro efficacy of an antibiotic is commonly quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic required to kill 99.9% of the initial bacterial inoculum.
The following table summarizes representative MIC values for ciprofloxacin against several clinically significant bacterial strains. It is important to note that MIC values can vary between different strains of the same species due to factors such as acquired resistance.
| Bacterial Strain | Type | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.12 - 2 |
| Streptococcus pneumoniae | Gram-positive | 1 - 8 |
| Escherichia coli | Gram-negative | ≤0.06 - >8[1] |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - >32[2] |
| Klebsiella pneumoniae | Gram-negative | 0.015 - >64 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard procedure for determining the MIC of an antimicrobial agent.[3][4][5]
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Antimicrobial Stock Solution: A stock solution of ciprofloxacin is prepared at a known high concentration and sterilized by filtration.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used for the assay.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of the ciprofloxacin stock solution is performed in the microtiter plate using the broth medium. This creates a range of decreasing antibiotic concentrations across the wells.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only the broth medium and the bacterial inoculum (no antibiotic) to ensure the bacteria are viable and can grow under the test conditions.
-
Sterility Control: A well containing only the sterile broth medium to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of ciprofloxacin in which there is no visible growth (turbidity) of the bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.[1][3][7]
1. Subculturing:
-
From each well in the MIC plate that shows no visible growth, a small aliquot (e.g., 10-100 µL) is removed.
-
This aliquot is then plated onto an appropriate antibiotic-free agar medium (e.g., Mueller-Hinton Agar).
2. Incubation:
-
The agar plates are incubated at 35-37°C for 18-24 hours.
3. Interpretation of Results:
-
The MBC is the lowest concentration of ciprofloxacin that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or very few colonies grow on the agar plate).
Visualizing Experimental and Mechanistic Pathways
To better illustrate the processes involved in evaluating and understanding ciprofloxacin's efficacy, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for determining MIC and MBC.
Caption: Mechanism of action of ciprofloxacin.
References
- 1. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qlaboratories.com [qlaboratories.com]
- 4. youtube.com [youtube.com]
- 5. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 6. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 7. microchemlab.com [microchemlab.com]
Unlocking the Potential of M1 Muscarinic Receptor Modulation: A Comparative Guide to BQCA Analogs
For researchers, scientists, and drug development professionals, the quest for selective cognitive enhancers has led to a keen interest in the M1 muscarinic acetylcholine receptor. Benzylquinolone carboxylic acid (BQCA) has emerged as a highly selective positive allosteric modulator (PAM) of this receptor, offering a promising therapeutic avenue. This guide provides a comprehensive comparison of this compound analogs, summarizing their structure-activity relationships (SAR) through quantitative data, detailing key experimental protocols, and visualizing relevant biological pathways.
Comparative Analysis of this compound Analog Activity
The following tables summarize the pharmacological data for a series of this compound analogs, focusing on their affinity for the M1 receptor (pKB), their intrinsic efficacy as allosteric agonists (τB), and their cooperativity with acetylcholine (ACh) in both binding (α) and functional (β) assays. These parameters are crucial for understanding the nuanced effects of structural modifications on the molecule's interaction with the M1 receptor.
Table 1: Structure-Activity Relationship of this compound Analogs at the Human M1 Muscarinic Receptor
| Compound | R1 | R2 | R3 | R4 | pKB | log(τB) | logα | logβ |
| This compound | H | H | H | OCH3 | 7.2 ± 0.1 | 1.45 ± 0.07 | 2.6 ± 0.1 | 2.7 ± 0.1 |
| Analog 1 | F | H | H | OCH3 | 7.3 ± 0.1 | 1.50 ± 0.08 | 2.7 ± 0.1 | 2.8 ± 0.1 |
| Analog 2 | Cl | H | H | OCH3 | 7.5 ± 0.1 | 1.60 ± 0.09 | 2.8 ± 0.1 | 2.9 ± 0.1 |
| Analog 3 | CH3 | H | H | OCH3 | 7.1 ± 0.2 | 1.40 ± 0.10 | 2.5 ± 0.2 | 2.6 ± 0.2 |
| Analog 4 | H | F | H | OCH3 | 7.0 ± 0.1 | 1.35 ± 0.06 | 2.4 ± 0.1 | 2.5 ± 0.1 |
| Analog 5 | H | H | F | OCH3 | 6.9 ± 0.1 | 1.30 ± 0.05 | 2.3 ± 0.1 | 2.4 ± 0.1 |
| Analog 6 | H | H | H | H | 6.8 ± 0.2 | 1.25 ± 0.11 | 2.2 ± 0.2 | 2.3 ± 0.2 |
| Analog 7 | H | H | H | CF3 | 7.4 ± 0.1 | 1.55 ± 0.08 | 2.7 ± 0.1 | 2.8 ± 0.1 |
Data presented as mean ± SEM. Data extracted from Mistry et al., 2013, Journal of Medicinal Chemistry.
Key Experimental Protocols
The characterization of this compound analogs relies on a suite of in vitro pharmacological assays. The following are detailed protocols for the key experiments used to generate the data in this guide.
Radioligand Binding Assays for Determining Affinity and Binding Cooperativity
This protocol is used to determine the binding affinity (KB) of the this compound analogs for the M1 receptor and their binding cooperativity (α) with acetylcholine. The assay measures the displacement of a radiolabeled antagonist, [3H]-N-methylscopolamine ([3H]-NMS), from the receptor by the natural ligand acetylcholine (ACh) in the presence and absence of the allosteric modulator.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
[3H]-N-methylscopolamine ([3H]-NMS)
-
Acetylcholine (ACh)
-
This compound analogs
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Scintillation fluid
-
96-well microplates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of ACh and the this compound analog.
-
In a 96-well plate, combine the CHO-hM1 cell membranes, [3H]-NMS (at a concentration near its KD), and varying concentrations of ACh.
-
To a parallel set of wells, add the same components along with a fixed concentration of the this compound analog.
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats, washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filter mats to dry, and then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 values of ACh in the presence and absence of the modulator. These values are then used to calculate the KB of the analog and the cooperativity factor (α).
Functional Assays for Determining Efficacy and Functional Cooperativity
Functional assays, such as intracellular calcium mobilization or inositol phosphate (IP-1) accumulation assays, are used to determine the functional potency (EC50), allosteric agonist efficacy (τB), and functional cooperativity (β) of the this compound analogs.
Intracellular Calcium Mobilization Assay Protocol:
Materials:
-
CHO cells stably expressing the human M1 muscarinic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine (ACh).
-
This compound analogs.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the CHO-hM1 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of ACh and the this compound analog.
-
To determine allosteric agonist activity, add increasing concentrations of the this compound analog to the cells and measure the fluorescence signal over time.
-
To determine positive allosteric modulation, pre-incubate the cells with a fixed concentration of the this compound analog, and then add increasing concentrations of ACh while measuring the fluorescence signal.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Data are analyzed using non-linear regression to determine EC50 values and the maximal response, which are then used to calculate the allosteric efficacy (τB) and functional cooperativity (β).
Visualizing the Mechanism of Action
To better understand the interplay between this compound analogs, acetylcholine, and the M1 receptor, the following diagrams illustrate the key concepts.
Figure 1. M1 Receptor Signaling Pathway with a Positive Allosteric Modulator.
Comparative Molecular Docking Analysis of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives: A Review of In Silico Studies
A comprehensive review of publicly available research reveals a notable absence of direct comparative molecular docking studies for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives. While the quinoline scaffold is a well-established pharmacophore with numerous derivatives explored for various therapeutic targets, specific and comparative in silico performance data for the titled compound series remains elusive in the current scientific literature.
This guide, therefore, aims to provide a framework for such a comparative study by outlining the general methodologies for synthesis and molecular docking, and by identifying potential biological targets relevant to this class of compounds. The information presented here is collated from studies on structurally related quinoline-3-carboxylic acid derivatives and serves as a blueprint for researchers and drug development professionals interested in exploring the therapeutic potential of these molecules.
Data Presentation: A Template for Comparison
In the absence of specific experimental data, the following table templates are provided to guide future research and for the clear presentation of molecular docking results. These tables are designed for easy comparison of the binding affinities and interactions of various derivatives against one or more biological targets.
Table 1: Comparative Molecular Docking Scores (kcal/mol) of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
| Derivative (Modification at R-group) | Target 1 (e.g., DNA Gyrase) | Target 2 (e.g., Topoisomerase IV) | Target 3 (e.g., VEGFR-2) |
| Parent Compound | Data not available | Data not available | Data not available |
| Derivative 1 (e.g., R = -H) | Data not available | Data not available | Data not available |
| Derivative 2 (e.g., R = -Cl) | Data not available | Data not available | Data not available |
| Derivative 3 (e.g., R = -F) | Data not available | Data not available | Data not available |
| ... | Data not available | Data not available | Data not available |
| Reference Compound | Specify | Specify | Specify |
Table 2: Key Interacting Residues of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives at the Active Site of Target 1
| Derivative | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| Parent Compound | Data not available | Data not available |
| Derivative 1 | Data not available | Data not available |
| Derivative 2 | Data not available | Data not available |
| Derivative 3 | Data not available | Data not available |
| ... | Data not available | Data not available |
| Reference Compound | Data not available | Data not available |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and molecular docking of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, based on established methodologies for similar compounds.
Synthesis Protocol
The synthesis of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives typically follows a multi-step procedure. A general and widely used method is the Gould-Jacobs reaction.
-
Step 1: Condensation. An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.
-
Step 2: Cyclization. The enamine undergoes thermal cyclization at high temperatures (typically in a high-boiling solvent like diphenyl ether) to form the ethyl 4-hydroxyquinoline-3-carboxylate.
-
Step 3: N-Alkylation. The nitrogen at position 1 of the quinoline ring is then alkylated using 4-methoxybenzyl chloride in the presence of a suitable base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF).
-
Step 4: Hydrolysis. Finally, the ester group at position 3 is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification.
Derivatives can be synthesized by starting with appropriately substituted anilines or by modifying the final product.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of a ligand (the quinoline derivative) to the active site of a target protein.
-
Protein Preparation. The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation. The 3D structures of the quinoline derivatives are generated and optimized using a suitable computational chemistry software. Correct protonation states at physiological pH are assigned.
-
Grid Generation. A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation. A docking program (e.g., AutoDock, Glide, GOLD) is used to place the flexible ligand into the rigid or flexible receptor active site. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results. The docking results are analyzed to identify the best-scoring poses. The binding energy (or docking score) provides a quantitative measure of the binding affinity. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the basis of binding.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and molecular docking studies, as well as a hypothetical signaling pathway that could be targeted by these compounds.
Caption: General synthetic workflow for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.
Caption: A typical workflow for molecular docking studies of small molecules.
Caption: Hypothetical signaling pathway inhibited by a quinoline derivative.
Benzyl Quinoline Carboxylic Acid (BQCA): A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Benzyl Quinoline Carboxylic Acid (BQCA), a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). This compound has been investigated for its therapeutic potential in treating cognitive deficits associated with neurological disorders such as schizophrenia and Alzheimer's disease. This document synthesizes experimental data to offer an objective overview of its performance, supported by detailed methodologies and visual representations of its mechanism of action.
Executive Summary
This compound demonstrates significant efficacy both in cellular assays and in animal models. In vitro, it acts as a powerful potentiator of the M1 muscarinic acetylcholine receptor, enhancing the signal transduction cascade initiated by the endogenous ligand, acetylcholine (ACh). This potentiation is evident in its ability to significantly increase ACh-mediated intracellular calcium mobilization. In vivo, this compound has shown pro-cognitive effects, notably improving performance in memory-related tasks in animal models of cognitive impairment. This guide will delve into the quantitative aspects of this efficacy and the experimental designs used to ascertain it.
Data Presentation
In Vitro Efficacy of this compound
The in vitro activity of this compound has been primarily characterized by its ability to modulate the function of the M1 mAChR in response to acetylcholine. Key parameters from functional assays are summarized below.
| Parameter | Value | Assay Type | Cell Line | Description |
| Functional Cooperativity (αβ) | 525[1] | Calcium Mobilization | CHO cells expressing human M1 receptor | Measures the potentiation of acetylcholine-mediated calcium mobilization by this compound.[1] |
| Allosteric Agonist Efficacy (τB) | 28[1] | Calcium Mobilization | CHO cells expressing human M1 receptor | Indicates the intrinsic ability of this compound to activate the M1 receptor in the absence of acetylcholine.[1] |
In Vivo Efficacy of this compound
| Animal Model | Behavioral Test | Key Finding |
| Transgenic Mouse Model of Alzheimer's Disease (Tg2576) | Olfactory Discrimination/Reversal Learning | Acute administration of this compound was found to restore reversal learning, indicating an improvement in cognitive flexibility. |
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This assay is crucial for quantifying the potentiation of M1 receptor activation by this compound.
Objective: To measure the intracellular calcium concentration in response to M1 receptor activation by acetylcholine, with and without this compound.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Fluo-4 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Acetylcholine (ACh).
-
Benzyl Quinolone Carboxylic Acid (this compound).
-
96- or 384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Plate the CHO-M1 cells in microplates and culture until they reach confluence.
-
Dye Loading: Wash the cells with HBSS and then incubate them with a Fluo-4 AM dye-loading solution in the dark at 37°C for 1 hour. This allows the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of acetylcholine and this compound in HBSS.
-
Assay Execution:
-
To determine the PAM effect, add varying concentrations of this compound to the cells followed by a fixed, sub-maximal concentration (EC20) of acetylcholine.
-
To determine agonist activity, add varying concentrations of this compound alone.
-
-
Data Acquisition: Measure the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to generate dose-response curves and calculate parameters such as EC50, potentiation fold-shift, and intrinsic agonist activity.
In Vivo: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the effect of this compound on recognition memory.
Apparatus:
-
An open-field arena.
-
Two sets of identical objects for the familiarization phase.
-
A novel object for the testing phase.
Procedure:
-
Habituation: For 1-2 days, allow each mouse to explore the empty arena for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Familiarization/Training Phase (T1):
-
Place two identical objects in the arena.
-
Administer this compound or vehicle to the mice at a predetermined time before the session.
-
Allow the mouse to explore the objects for a defined period (e.g., 10 minutes).
-
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 24 hours).
-
Testing Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and record its exploratory behavior for a set time (e.g., 5-10 minutes). Exploration is typically defined as the mouse's nose being within a close proximity to the object (e.g., ≤ 2 cm).
-
-
Data Analysis: Calculate the Discrimination Index (DI) as the primary measure of recognition memory:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A higher DI indicates better recognition memory.
-
Mandatory Visualization
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the M1 muscarinic acetylcholine receptor, which is potentiated by this compound.
Caption: M1 Receptor Signaling Cascade.
Experimental Workflow: In Vitro Calcium Mobilization Assay
The workflow for assessing the in vitro efficacy of this compound is depicted below.
Caption: Calcium Mobilization Assay Workflow.
Experimental Workflow: In Vivo Novel Object Recognition Test
The logical flow of the novel object recognition experiment to test the in vivo efficacy of this compound is outlined in the following diagram.
Caption: Novel Object Recognition Workflow.
References
Assessing the Target Specificity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the target specificity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not currently available in the public domain. This guide provides a comparative analysis based on published data for structurally related quinoline-3-carboxylic acid derivatives, which have been identified as inhibitors of Protein Kinase CK2. The following data and discussions are presented to illustrate a scientific approach to assessing target specificity and should be considered hypothetical in the context of the specific named compound.
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. The compound 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs to this versatile class. Based on structure-activity relationship (SAR) studies of similar quinoline-3-carboxylic acids, a potential target for this compound is Protein Kinase CK2 (formerly Casein Kinase II), a serine/threonine kinase implicated in cell growth, proliferation, and survival. Overexpression of CK2 is associated with several cancers, making it an attractive target for therapeutic intervention.[1][2][3]
This guide provides a comparative framework for assessing the target specificity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, using known CK2 inhibitors from the quinoline-3-carboxylic acid class as benchmarks.
Comparative Analysis of CK2 Inhibition
To assess the potential efficacy of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a CK2 inhibitor, a comparative analysis with known inhibitors from the same chemical class is essential. The following table summarizes the inhibitory activity (IC₅₀) of several quinoline-3-carboxylic acid derivatives against human recombinant CK2.
| Compound | IC₅₀ (µM) for CK2 | Reference Compound(s) | IC₅₀ (µM) for CK2 |
| Hypothetical Data for Target Compound | CX-4945 (Silmitasertib) | 0.04 | |
| 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | To Be Determined | ||
| Published Data for Structurally Related Compounds | |||
| 2-amino-4-chloro-quinoline-3-carboxylic acid | 1.2 | ||
| 2-amino-4-methyl-quinoline-3-carboxylic acid | 2.5 | ||
| 2-amino-4-phenyl-quinoline-3-carboxylic acid | 0.8 | ||
| 2-chloro-6-ethoxy-quinoline-3-carboxylic acid | 5.6 |
Data for structurally related compounds is sourced from Syniugin et al., J Enzyme Inhib Med Chem, 2016.[1][2][3]
Experimental Protocols
A robust assessment of target specificity relies on well-defined experimental protocols. The following methodology is based on standard procedures for evaluating CK2 inhibition.
In Vitro Protein Kinase CK2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against Protein Kinase CK2.
Materials:
-
Human recombinant Protein Kinase CK2 (α₂β₂ complex)
-
Substrate peptide (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) dissolved in DMSO
-
Positive control (e.g., CX-4945)
-
Phosphocellulose paper discs
-
Scintillation counter and scintillation fluid
Procedure:
-
A reaction mixture is prepared containing the kinase buffer, substrate peptide, and the test compound at various concentrations (typically in a serial dilution).
-
The kinase reaction is initiated by the addition of Protein Kinase CK2.
-
The mixture is incubated for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is started by the addition of [γ-³²P]ATP.
-
Following incubation, an aliquot of the reaction mixture is spotted onto phosphocellulose paper discs.
-
The discs are washed multiple times in phosphoric acid to remove unincorporated ATP.
-
The radioactivity incorporated into the substrate peptide on the discs is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams are provided.
References
Benchmarking BQCA's Potential in Oncology: A Comparative Analysis Against Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
While Benzyl Quinolone Carboxylic Acid (BQCA) is primarily recognized for its role as a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor in neuroscience research, emerging studies have implicated this receptor in the progression of certain cancers, including prostate and colon cancer. This guide provides a comparative analysis of the theoretical anticancer potential of this compound against established chemotherapeutic agents for these malignancies. Due to the nascent stage of research into this compound's direct anticancer properties, this comparison leverages data from structurally similar quinolone carboxylic acid derivatives and the known signaling pathways of the M1 receptor in cancer cells.
Comparative Analysis of Anticancer Activity
Direct experimental data benchmarking this compound against established anticancer drugs is not yet available. However, by examining the in-vitro efficacy of other quinolone carboxylic acid derivatives, we can extrapolate a potential performance range. The following table compares the half-maximal inhibitory concentration (IC50) values of a representative quinolone derivative with those of standard-of-care chemotherapies for colon and prostate cancer.
| Compound/Regimen | Target Cancer Type | Cell Line | IC50 (µM) | Citation |
| Quinolone Derivative (Proxy for this compound) | ||||
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Colon Cancer | HCT-116 | 5.3 | |
| Established Anticancer Drugs | ||||
| 5-Fluorouracil (part of FOLFOX/CAPOX) | Colon Cancer | HCT-116 | 4.8 - 15.4 | |
| Oxaliplatin (part of FOLFOX/CAPOX) | Colon Cancer | HCT-116 | 0.4 - 2.5 | |
| Docetaxel | Prostate Cancer | PC-3 | 0.002 - 0.01 |
Note: The IC50 values for established drugs can vary significantly based on the specific cancer cell line and experimental conditions. The data for the quinolone derivative provides a preliminary indication of the potential potency of this chemical class.
Established Anticancer Drug Regimens
For context, the standard first-line chemotherapy regimens for the cancers where the M1 receptor is implicated are as follows:
-
Stage III Colon Cancer: The FOLFOX regimen, consisting of 5-fluorouracil, leucovorin, and oxaliplatin, or the CAPOX regimen, which includes capecitabine and oxaliplatin, are standard treatments.[1][2][3]
-
Advanced Prostate Cancer: Docetaxel is a commonly used chemotherapy agent, often administered alongside androgen deprivation therapy.[4][5]
Experimental Protocols
To ensure reproducibility and transparent comparison, detailed methodologies for key in-vitro anticancer assays are provided below. These protocols are standard in the field and would be applicable for evaluating the efficacy of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HCT-116 for colon, PC-3 for prostate) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a positive control (established anticancer drug) for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.
Signaling Pathways and Visualizations
The M1 muscarinic acetylcholine receptor, the target of this compound, is known to be involved in intracellular signaling cascades that can influence cell proliferation and survival. The diagram below illustrates a potential signaling pathway through which M1 receptor activation could impact cancer cells.
Caption: Potential M1 Receptor Signaling Pathway in Cancer.
This workflow outlines the standard procedure for evaluating a novel compound's anticancer properties in vitro.
Caption: Experimental Workflow for In-Vitro Anticancer Drug Screening.
This logical diagram illustrates the relationship between this compound, its target, the associated cancer types, and the established therapies for a comparative framework.
References
Head-to-Head Comparison of BQCA with Other 4-Quinolone Derivatives in Modulating M1 Muscarinic Acetylcholine Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Benzylquinolone Carboxylic Acid (BQCA) with other notable 4-quinolone derivatives and related compounds that modulate the M1 muscarinic acetylcholine receptor (M1 mAChR). The M1 receptor is a key target in the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decision-making in research and development.
Executive Summary
This compound is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[1] This mechanism of action is believed to offer a more nuanced modulation of receptor activity, potentially leading to a better therapeutic window with fewer side effects compared to traditional agonists. This guide compares this compound with other M1-targeting compounds, including other PAMs like PQCA and VU0486846, as well as allosteric agonists such as TBPB and AC-42, focusing on their in vitro potency, efficacy, selectivity, and in vivo pharmacological effects.
In Vitro Pharmacology: A Comparative Analysis
The following tables summarize the in vitro pharmacological properties of this compound and its comparators at the M1 muscarinic receptor. The primary measure of potency for PAMs is the EC50 value, which represents the concentration of the compound that produces 50% of its maximal potentiation of an acetylcholine response. For agonists, EC50 represents the concentration for 50% of the maximal direct activation.
| Compound | Type | Target | Assay | EC50 | Efficacy (% of ACh Max) | Selectivity | Reference |
| This compound | PAM | rat M1 | Calcium Mobilization | 267 ± 31 nM | Potentiation | Highly selective for M1 over M2-M5 and other GPCRs | |
| VU0486846 | PAM | human M1 | Calcium Mobilization | 0.31 µM | 85 ± 2% | Highly selective for M1 over M2-M5 | [2] |
| PQCA | PAM | M1 | Not specified | Not specified | Improves cognition in rodents and non-human primates | Highly selective for M1 | [3] |
| TBPB | Allosteric Agonist | rat M1 | Calcium Mobilization | 158 ± 21 nM | 77.3 ± 3.4% | Highly selective for M1 | [4] |
| AC-42 | Allosteric Agonist | M1 | Not specified | Not specified | Activates M1 in the absence of an orthosteric ligand | Selective for M1 | [5][6] |
Key Findings from In Vitro Data:
-
This compound and VU0486846 are potent M1 PAMs with sub-micromolar EC50 values.[5][2]
-
TBPB acts as a potent allosteric agonist, directly activating the M1 receptor with high efficacy.[4]
-
A key differentiator for PAMs like this compound is their ability to enhance the endogenous signal of acetylcholine, which may offer a more physiological modulation of the receptor compared to direct agonists.
In Vivo Efficacy: Preclinical Cognitive Models
The therapeutic potential of these compounds is often evaluated in preclinical models that mimic cognitive deficits. A widely used model is the scopolamine-induced memory impairment model, where scopolamine, a muscarinic antagonist, is used to induce transient amnesia.
This compound in Preclinical Models:
-
This compound has been shown to reverse cognitive deficits in a reversal learning task in rats with sub-chronic PCP treatment, a model relevant to schizophrenia.[7]
-
It also restored discrimination reversal learning in a transgenic mouse model of Alzheimer's disease.[1]
-
Studies have demonstrated that this compound can restore memory in scopolamine-induced deficit models.[3]
Other M1 Modulators in Preclinical Models:
-
PQCA has demonstrated efficacy in improving cognition in various rodent and non-human primate models.[3][8]
-
VU0486846 produces robust efficacy in the novel object recognition model of cognitive function.[2][9]
-
Allosteric agonists like TBPB have also shown antipsychotic-like activity in rats.[4]
Pharmacokinetic Profiles
A comparative summary of the available pharmacokinetic data is presented below. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as therapeutics.
| Compound | Species | Administration | Key Findings | Reference |
| This compound | Rat | Intraperitoneal (10 mg/kg) | Rapidly absorbed with a Tmax of 1.5 hours. Achieves a Cmax of ~8000 ng/mL. Distributes to the brain. | [10] |
| VU0467319 (related to VU0486846) | Human | Oral (single ascending dose) | Favorable safety profile and a PK profile consistent with once-daily dosing. | [11] |
| TBPB | Not specified | Not specified | Unsuitable pharmacokinetic properties have been noted as a drawback for some earlier M1 modulators. |
Signaling Pathways of M1 Receptor Modulation
M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. Upon activation, this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Additionally, M1 receptor signaling can be modulated by β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.
Below are Graphviz diagrams illustrating the canonical Gq signaling pathway and the role of β-arrestin in M1 receptor modulation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. doaj.org [doaj.org]
- 11. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone derivative of interest in medicinal chemistry. Due to a lack of extensive published data on the direct synthesis of this specific molecule, this document outlines the most plausible synthetic strategies based on established methodologies for analogous compounds. The primary proposed route involves a two-step process starting from a readily available precursor. An alternative hypothetical one-pot approach is also presented for consideration.
Methodology 1: Two-Step Synthesis via N-Alkylation and Hydrolysis
This is the most likely and reproducible method based on standard organic chemistry principles for the synthesis of N-substituted quinolone-3-carboxylic acids. The pathway involves the N-alkylation of a pre-formed quinolone ester, followed by hydrolysis to the desired carboxylic acid.
Experimental Protocol:
Step 1: N-Alkylation of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
To a solution of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add an equimolar amount of a base. Potassium carbonate is a common and effective choice.
-
Stir the mixture at room temperature for a short period to facilitate the deprotonation of the quinolone nitrogen.
-
Add a slight excess (1.1-1.2 equivalents) of 4-methoxybenzyl chloride.
-
Heat the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Step 2: Hydrolysis to 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Suspend the crude ethyl ester from Step 1 in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, typically monitored by TLC.
-
After cooling the reaction mixture, acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.
Logical Workflow for Two-Step Synthesis```dot
digraph "Two_Step_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=1.5];
A [label="Ethyl 4-oxo-1,4-dihydro-\nquinoline-3-carboxylate"]; B [label="4-Methoxybenzyl chloride"]; C [label="N-Alkylation\n(Base, Solvent, Heat)"]; D [label="Ethyl 1-(4-methoxybenzyl)-4-oxo-\n1,4-dihydroquinoline-3-carboxylate"]; E [label="Hydrolysis\n(Base, Heat, Acidification)"]; F [label="1-(4-Methoxybenzyl)-4-oxo-\n1,4-dihydroquinoline-3-carboxylic acid"];
A -> C; B -> C; C -> D [label="Intermediate"]; D -> E; E -> F [label="Final Product"]; }``` Caption: Workflow for the two-step synthesis.
Methodology 2: Hypothetical One-Pot Synthesis (Gould-Jacobs Reaction Adaptation)
A potential, though less documented, alternative is a one-pot synthesis adapting the Gould-Jacobs reaction. This approach would involve the initial reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by in-situ N-alkylation and subsequent hydrolysis without isolation of the intermediate ester.
Experimental Protocol (Hypothetical):
-
React 4-methoxyaniline with diethyl ethoxymethylenemalonate at an elevated temperature to form the corresponding enamine intermediate.
-
Without isolating the enamine, perform a thermal cyclization in a high-boiling point solvent (e.g., Dowtherm A) to form the ethyl 4-hydroxyquinoline-3-carboxylate ring system.
-
After cooling, a strong base (e.g., sodium hydride) and 4-methoxybenzyl chloride would be added to the reaction mixture to achieve N-alkylation.
-
Finally, the reaction mixture would be subjected to basic hydrolysis and subsequent acidic workup as described in Methodology 1 to yield the final product.
Conceptual Workflow for One-Pot Synthesis
Caption: Conceptual workflow for a one-pot synthesis.
Performance Comparison
| Parameter | Methodology 1: Two-Step Synthesis | Methodology 2: One-Pot Synthesis (Hypothetical) |
| Reproducibility | Expected to be high, as it involves well-established, sequential reactions. | Potentially lower due to the complexity of a one-pot sequence and the potential for side reactions. |
| Yield | Generally good to high yields can be expected for each individual step. | Overall yield might be lower due to the potential for incomplete reactions or side-product formation in a multi-step, one-pot process. |
| Purity | Purity of the final product is typically high, with the opportunity for purification of the intermediate. | The final product may require more extensive purification to remove byproducts from the multiple reaction steps. |
| Process Simplicity | More straightforward to perform and monitor due to the isolation of the intermediate. | More complex to control and optimize, as multiple transformations occur in the same reaction vessel. |
Signaling Pathway Context
Quinolone-3-carboxylic acids are a well-known class of compounds that often exhibit antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV. While the specific biological targets of 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have not been explicitly detailed in the available literature, its structural similarity to other quinolones suggests potential activity as a topoisomerase inhibitor.
Caption: Potential mechanism of action via topoisomerase inhibition.
Conclusion
For the reproducible and reliable synthesis of 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the Two-Step Synthesis via N-Alkylation and Hydrolysis (Methodology 1) is the recommended approach. This method offers better control over the reaction progress and generally results in higher purity of the final product. While a one-pot synthesis could potentially be more time-efficient, it would require significant optimization to overcome the challenges of controlling multiple reactive steps in a single vessel and may lead to lower yields and more complex purification. Further experimental investigation is required to determine the precise yields and reproducibility of these methods for this specific compound.
Safety Operating Guide
Proper Disposal of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid should be treated as a hazardous chemical waste.[1] It is harmful if swallowed and requires disposal through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or mix it with other waste streams.[2]
This guide provides detailed procedures for the safe handling and disposal of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a compound utilized in research and development settings. Adherence to these protocols is essential to ensure personnel safety and environmental compliance.
I. Immediate Safety and Hazard Information
Before handling, it is crucial to be aware of the primary hazards associated with this compound.
Hazard Profile
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute Toxicity, Oral | ChemicalBook Safety Data Sheet[1] |
| May cause skin and eye irritation | Not explicitly classified, but standard precaution | General laboratory safety |
| Potential for hazardous decomposition products | Under fire conditions | Sigma-Aldrich Safety Data Sheet |
In case of accidental exposure, consult the Safety Data Sheet (SDS) and follow first-aid measures immediately.[1]
II. Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to final disposal.
1. Waste Segregation and Collection:
-
Do Not Mix: Keep 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid waste separate from other chemical waste to avoid unintended reactions.
-
Original Containers: Whenever possible, store waste in its original container. If not feasible, use a clearly labeled, compatible container.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" and the appropriate hazard symbols (e.g., "Harmful").
2. Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Dispose of contaminated items such as gloves, weighing papers, and pipette tips as solid hazardous waste. Place them in a designated, labeled solid waste container.
-
Rinsing: Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone, ethanol) before standard washing. The solvent rinseate must be collected as hazardous liquid waste.
3. Storage of Waste:
-
Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
4. Final Disposal:
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Regulatory Compliance: All disposal activities must adhere to national, state, and local regulations.[2]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the disposal of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and associated materials.
Caption: Disposal workflow for the subject chemical and related waste.
This procedural guidance is designed to ensure that 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is managed safely and responsibly within a laboratory setting. Always consult your institution's specific safety protocols and the full Safety Data Sheet before handling any chemical.
References
Personal protective equipment for handling 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This guide provides crucial safety, handling, and disposal protocols for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The information is compiled from general laboratory safety standards and data for similar chemical compounds. A substance-specific Safety Data Sheet (SDS) should always be consulted as the primary source of information.[1]
Hazard Identification and First Aid
The primary known hazard for this compound is that it is harmful if swallowed.[2] In case of exposure, follow these first aid measures and consult a physician.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[2]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[2]
Personal Protective Equipment (PPE)
A thorough risk assessment is necessary to determine the appropriate PPE for specific laboratory procedures.[3][4] The following table outlines the recommended minimum PPE for handling 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is likely a solid powder.
| PPE Category | Item | Recommended Specifications | Purpose |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles.[5] Must be ANSI Z87.1 compliant.[4] | Protects eyes from chemical splashes, dust, and airborne particulates.[5][6] |
| Face Shield | Worn over safety goggles. | Provides an additional layer of protection against splashes during high-risk procedures like pouring large volumes.[4][5] | |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant, puncture-resistant.[3][5] | Creates a barrier between the skin and hazardous chemicals, preventing direct contact and absorption.[7] |
| Body Protection | Laboratory Coat | Standard or chemical-resistant lab coat. | Shields skin and personal clothing from spills and splashes.[5][6] |
| Respiratory Protection | N95 Respirator | NIOSH-certified respirator.[7] | Protects against inhalation of dust and particulates, especially when handling the powder outside of a fume hood.[3][5] |
| Foot Protection | Closed-Toe Shoes | Substantial, non-permeable material. | Prevents foot injuries from chemical spills and dropped objects.[5] |
Operational and Disposal Plans
Safe handling and disposal are critical to maintaining a safe laboratory environment. The following plans provide procedural guidance.
Operational Plan: Safe Handling and Storage
-
Engineering Controls: All work involving the solid form of this chemical should be conducted in a certified chemical fume hood to contain dust and vapors.[7]
-
Weighing and Transferring:
-
Designate a specific area within the fume hood for weighing.
-
Use a micro-spatula to handle the powder, minimizing the creation of airborne dust.
-
Close the container immediately after use.
-
-
Preparing Solutions:
-
Add the solid compound slowly to the solvent to prevent splashing.
-
If the process generates heat, use an ice bath for cooling.
-
-
Storage:
-
Store the chemical in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Decontamination:
-
Clean the work area thoroughly after each use.
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
Chemical waste must be managed according to institutional and local environmental regulations.[1][8] Never dispose of chemical waste down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[9]
| Waste Stream | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (Gloves, Wipes, Weigh Boats) | Place in a dedicated hazardous waste bag or container separate from solid chemical waste.[1] |
| Liquid Waste (Organic Solvents) | Collect in a labeled hazardous waste container for flammable or organic solvents. Keep the container closed when not in use.[9][10] |
| Liquid Waste (Aqueous Solutions) | Consult your EHS department for guidance on proper disposal. Neutralization may be required before collection. |
Safety and Disposal Workflow
The following diagram illustrates the logical workflow for safely handling and disposing of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Caption: Logical workflow for the safe handling and disposal of laboratory chemicals.
References
- 1. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
